1-Bromo-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYCJCVRPBLODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380443 | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64115-88-4 | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. The document details its chemical and physical properties, outlines synthetic methodologies, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the applications of this compound in pharmaceutical and materials science, supported by detailed experimental protocols and spectroscopic data. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.
Introduction
This compound is a substituted aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a bromo group and a trifluoromethoxy group on a benzene ring, imparts unique electronic and physicochemical properties to molecules incorporating this moiety. The trifluoromethoxy group (-OCF₃) is a highly lipophilic and metabolically stable hydrogen bond acceptor, which can enhance the bioavailability and efficacy of drug candidates.[1] The presence of the bromine atom provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to provide a detailed technical overview of this compound, covering its synthesis, reactivity, and applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrF₃O | |
| Molecular Weight | 241.01 g/mol | |
| CAS Number | 64115-88-4 | |
| Appearance | Colorless to light yellow clear liquid | Chem-Impex |
| Boiling Point | 158-160 °C | |
| Density | 1.62 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.464 | |
| Flash Point | 60 °C (140 °F) - closed cup |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common strategies involve the bromination of a trifluoromethoxy-substituted precursor or the trifluoromethoxylation of a brominated precursor.
Bromination of 2-(trifluoromethoxy)anisole
A plausible synthetic route involves the electrophilic bromination of 2-(trifluoromethoxy)anisole. The trifluoromethoxy group is ortho-, para-directing, and the methoxy group is also an activating ortho-, para-director. Careful control of reaction conditions is necessary to achieve selective bromination.
-
Reaction Setup: To a solution of 2-(trifluoromethoxy)anisole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask, add a brominating agent.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Trifluoromethoxylation of 2-Bromoanisole
Another viable approach is the trifluoromethoxylation of 2-bromoanisole. This transformation can be challenging but can be achieved using specialized reagents.
-
Reaction Setup: In a glovebox, combine 2-bromoanisole (1.0 eq), a trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent or a silver trifluoromethoxide complex), and a suitable catalyst (e.g., a copper or palladium salt) in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically between 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR spectroscopy.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity and Key Reactions
The bromine atom in this compound serves as a versatile functional handle for various transformations, particularly palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to generate biaryl compounds.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 2-(trifluoromethoxy)biphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize substituted anilines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield N-phenyl-2-(trifluoromethoxy)aniline.
Spectroscopic Data
The characterization of this compound relies on various spectroscopic techniques. The following tables summarize the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H NMR | 7.0 - 7.8 | Multiplets |
| ¹³C NMR | 110 - 150 (Aromatic), 120.6 (q, J = 257 Hz, -OCF₃) | - |
| ¹⁹F NMR | ~ -58 | Singlet |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion |
| 240/242 | [M]⁺ |
| 161 | [M - Br]⁺ |
| 133 | [M - Br - CO]⁺ |
| 69 | [CF₃]⁺ |
Applications in Drug Development and Materials Science
This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials.
Pharmaceutical Applications
Materials Science Applications
In materials science, the unique electronic properties of the trifluoromethoxy group are exploited in the design of novel organic materials. Polymers and coatings incorporating this moiety can exhibit enhanced thermal stability, chemical resistance, and desirable optical or electronic properties.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a versatile and valuable reagent in modern organic chemistry. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethoxy group makes it an attractive building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and is intended to serve as a practical resource for scientists and researchers in these fields.
References
An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene (CAS Number: 64115-88-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. It covers its chemical and physical properties, safety information, and its application in forming carbon-carbon and carbon-nitrogen bonds, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.
Core Compound Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₄BrF₃O. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and physical properties, making it a valuable reagent in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 64115-88-4 | N/A |
| Molecular Formula | C₇H₄BrF₃O | N/A |
| Molecular Weight | 241.01 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 158-160 °C | [1] |
| Density | 1.62 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.464 | [1] |
| Flash Point | 60 °C (140 °F) - closed cup | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Summary |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| Mass Spectrometry (GC-MS) | Major peaks can be observed, confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to C-Br, C-O, C-F, and aromatic C-H bonds are present. |
Note: Detailed spectra can be found in various chemical databases. Due to the proprietary nature of specific spectral data, users are advised to consult commercial supplier documentation or academic publications for full spectral images and peak assignments.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a flammable liquid and an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard Class | Flam. Liq. 3 | Flammable liquid and vapor |
| Hazard Statement | H226 | Flammable liquid and vapor |
| Precautionary Statement | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Precautionary Statement | P233 | Keep container tightly closed. |
| Precautionary Statement | P240 | Ground and bond container and receiving equipment. |
| Precautionary Statement | P241 | Use explosion-proof electrical/ventilating/lighting equipment. |
| Precautionary Statement | P242 | Use non-sparking tools. |
| Precautionary Statement | P243 | Take action to prevent static discharges. |
Users should always consult the latest Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Synthesis
While detailed, high-yield synthetic protocols are often proprietary, a general method for the preparation of this compound involves the bromination of (trifluoromethoxy)benzene.[1]
Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The trifluoromethoxy group can impart desirable properties to the final products, such as increased metabolic stability and lipophilicity, which are advantageous in drug design.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, providing a powerful method for the synthesis of biaryls.
Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)biphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Reactants:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
-
Solvent: Toluene/Ethanol/Water mixture
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trichloromethyl)benzene, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 98 |
Note: This data is for structurally similar compounds and should be used as a starting point for optimization.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new carbon-nitrogen bond. This reaction is highly valuable for the synthesis of anilines and other N-aryl compounds.
Experimental Protocol: Synthesis of N-Aryl-2-(trifluoromethoxy)aniline
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
-
Reactants:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (1.2-2.4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.2-1.5 eq)
-
-
Solvent: Anhydrous Toluene or Dioxane
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same Schlenk tube, add the base, this compound, and the amine.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.2) | Toluene | 100 | 16 | 92 |
| 2-Bromo-5-(trifluoromethyl)pyridine | Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |
Note: This data is for structurally similar compounds and should be used as a starting point for optimization.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility in forming C-C and C-N bonds via palladium-catalyzed cross-coupling reactions makes it an important building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The trifluoromethoxy group provides a unique electronic and steric profile that can be leveraged to fine-tune the properties of target molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively utilize this compound in their synthetic endeavors.
References
Technical Guide: Physical Properties of 1-Bromo-2-(trifluoromethoxy)benzene
Introduction
1-Bromo-2-(trifluoromethoxy)benzene (CAS No. 64115-88-4) is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of both a bromine atom, which allows for various cross-coupling reactions, and a trifluoromethoxy group, which can enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide provides a detailed overview of the core physical properties of this compound, presenting quantitative data, general experimental methodologies, and a summary of its key characteristics.
Core Physical and Chemical Properties
The physical characteristics of this compound define its behavior in chemical processes and are crucial for handling, reaction setup, and purification. The compound is typically a colorless to light yellow, clear liquid at room temperature.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound. Data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrF₃O | |
| Molecular Weight | 241.01 g/mol | |
| Boiling Point | 158-160 °C (lit.) | |
| 54-56 °C at 15 mmHg | [3] | |
| Density | 1.62 g/mL at 25 °C (lit.) | |
| 1.64 g/mL at 20 °C | [4] | |
| Refractive Index | n20/D 1.464 (lit.) | |
| Flash Point | 60 °C (140 °F) - closed cup | [4] |
| Purity | ≥97% | |
| Appearance | Colorless to light yellow clear liquid | [4] |
Experimental Protocols for Property Determination
Boiling Point
The boiling point is typically determined by distillation at a specific pressure. For sub-atmospheric pressures, a vacuum distillation apparatus is used, and the temperature is recorded when the liquid and vapor phases are in equilibrium. The value is often reported with the corresponding pressure (e.g., 54-56 °C at 15 mmHg).[3]
Density
Density is measured by determining the mass of a known volume of the substance. A pycnometer, a flask with a specific, calibrated volume, is commonly used. The pycnometer is weighed empty, then filled with the liquid and weighed again at a controlled temperature (e.g., 20 °C or 25 °C).
Refractive Index
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument. The measurement is typically performed at a standard temperature (20 °C) using the D-line of a sodium lamp (n20/D).
Flash Point
The flash point is the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source. The closed-cup method, where the apparatus is sealed to prevent vapor loss, provides a more precise and lower value than an open-cup method.[4]
Visualization of Key Properties
The following diagram illustrates the relationship between the compound's identity and its fundamental physical properties.
References
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group ortho to a bromine atom. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in various fields of chemical research. The presence of the trifluoromethoxy (-OCF₃) group, a lipophilic electron-withdrawing moiety, can significantly influence the pharmacokinetic and physicochemical properties of larger molecules into which it is incorporated. This guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on its physical characteristics, reactivity, and applications in synthetic chemistry.
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrF₃O | [1][2] |
| Molecular Weight | 241.01 g/mol | [1][2] |
| CAS Number | 64115-88-4 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 160 °C (lit.) | [1] |
| Density | 1.64 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.46 (lit.) | [1] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be conceptually approached through several established synthetic strategies for related aryl trifluoromethyl ethers and bromoarenes. One plausible route involves the trifluoromethylation of 2-bromophenol, while another could be the bromination of trifluoromethoxybenzene. The ortho-directing nature of the trifluoromethoxy group would likely lead to a mixture of ortho and para isomers in the latter case, necessitating chromatographic separation.
General Reactivity
This compound is a versatile synthetic intermediate, with its reactivity primarily centered around the carbon-bromine bond.[1] This bond can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecular architectures.
The trifluoromethoxy group is generally stable under many reaction conditions and its electron-withdrawing nature can influence the reactivity of the aromatic ring and the adjacent bromine atom.
Below is a generalized workflow for the application of this compound in common cross-coupling reactions.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(trifluoromethoxy)benzene from (trifluoromethoxy)benzene. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of a bromine atom at the ortho position to a trifluoromethoxy group is a critical functionalization. This document details the underlying chemical principles, experimental protocols, and relevant data for this synthesis.
Introduction
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity of a molecule. The synthesis of specifically substituted (trifluoromethoxy)benzene derivatives is therefore of significant interest. The target molecule, this compound, serves as a versatile building block for further chemical modifications, typically through cross-coupling reactions.
The synthesis involves the electrophilic aromatic substitution of (trifluoromethoxy)benzene. The trifluoromethoxy group is known to be an ortho, para-directing deactivator. This means that while it makes the aromatic ring less reactive towards electrophiles compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. Achieving high selectivity for the ortho product over the thermodynamically favored para isomer can be challenging and often requires careful control of reaction conditions.
Physicochemical Properties
A summary of the key physical and chemical properties of the reactant and the desired product is presented in Table 1.
| Property | (trifluoromethoxy)benzene | This compound |
| CAS Number | 456-55-3 | 64115-88-4 |
| Molecular Formula | C₇H₅F₃O | C₇H₄BrF₃O |
| Molecular Weight | 162.11 g/mol | 241.01 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow clear liquid |
| Boiling Point | 102 °C (lit.) | 158-160 °C (lit.) |
| Density | 1.226 g/mL at 25 °C (lit.) | 1.62 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.406 (lit.) | n20/D 1.464 (lit.) |
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved through the direct bromination of (trifluoromethoxy)benzene. This reaction is an electrophilic aromatic substitution where a bromine atom replaces a hydrogen atom on the aromatic ring.
Directing Effects of the Trifluoromethoxy Group
The trifluoromethoxy group is a deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. However, it is also an ortho, para-director because the oxygen atom can donate a lone pair of electrons into the aromatic ring via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.
Achieving ortho-selectivity can be influenced by several factors, including the choice of brominating agent, solvent, temperature, and the presence of any catalysts or additives that can sterically or electronically favor attack at the ortho position.
Experimental Protocol
While the direct ortho-selective bromination of (trifluoromethoxy)benzene is a known transformation, specific high-yielding protocols can be proprietary or embedded within broader synthetic schemes in the literature. A general approach for electrophilic bromination that can be optimized for ortho-selectivity is presented below. This protocol is based on common methodologies for the bromination of deactivated aromatic systems and should be adapted and optimized for the specific substrate.
Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
(Trifluoromethoxy)benzene (reactant)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂) (brominating agent)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or a non-polar solvent like hexane)
-
Lewis acid catalyst (optional, e.g., Iron(III) bromide, Aluminum chloride) or a protic acid (e.g., Sulfuric acid)
-
Aqueous sodium thiosulfate solution (for quenching)
-
Aqueous sodium bicarbonate solution (for neutralization)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
General Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or an addition funnel if using liquid bromine), add (trifluoromethoxy)benzene and the chosen anhydrous solvent.
-
Reagent Addition:
-
Using N-Bromosuccinimide (NBS): Add N-Bromosuccinimide (typically 1.0 to 1.2 equivalents) to the solution. If a catalyst is used, it should be added at this stage.
-
Using Bromine (Br₂): Cool the solution in an ice bath. Slowly add a solution of bromine (typically 1.0 to 1.1 equivalents) in the reaction solvent via an addition funnel.
-
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature. For ortho-selectivity, lower temperatures are often preferred to minimize the formation of the para-isomer. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If bromine was used, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by fractional distillation under reduced pressure or by column chromatography on silica gel, to separate the ortho-isomer from the para-isomer and any unreacted starting material.
-
Note: The ratio of ortho to para isomers is highly dependent on the specific reaction conditions. Optimization of the solvent, temperature, and brominating agent/catalyst system is crucial for maximizing the yield of the desired this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
1-Bromo-2-(trifluoromethoxy)benzene IUPAC name and structure
An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene
Introduction
This compound is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical structure, featuring a bromine atom and a trifluoromethoxy group on a benzene ring, makes it a versatile synthetic intermediate. The trifluoromethoxy (-OCF₃) group is particularly valued in medicinal chemistry for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
IUPAC Name and Chemical Structure
The systematic IUPAC name for this compound is This compound .
The structure consists of a benzene ring substituted at position 1 with a bromine atom and at position 2 with a trifluoromethoxy group (-OCF₃).
-
Molecular Formula: C₇H₄BrF₃O[1]
-
SMILES String: FC(F)(F)Oc1ccccc1Br
-
InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 64115-88-4[1] |
| Molecular Weight | 241.01 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 158-160 °C (lit.) |
| Density | 1.62 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.464 (lit.) |
| Purity | ≥97% |
| Flash Point | 60 °C - closed cup |
Experimental Protocols
Synthesis of this compound
A common synthetic route to halo-substituted trifluoromethoxy benzenes involves the bromination of a trifluoromethoxy-substituted precursor. The following is a representative protocol for the electrophilic bromination of a substituted benzene ring, which can be adapted for the synthesis of this compound from (trifluoromethoxy)benzene.
Reaction: (Trifluoromethoxy)benzene → this compound
Materials:
-
(Trifluoromethoxy)benzene
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (trifluoromethoxy)benzene and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., FeBr₃) portion-wise while stirring.
-
Dissolve N-Bromosuccinimide in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Application in Suzuki Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a foundational method for synthesizing complex molecules in drug discovery.
General Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase, concentrate it, and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Role in Drug Discovery and Agrochemical Development
The incorporation of the trifluoromethoxy group into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles.[3]
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[3]
-
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]
-
Binding Affinity: The electronegativity and steric profile of the -OCF₃ group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[3]
As a key building block, this compound allows for the introduction of the 2-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals like pesticides and herbicides.[1]
Logical Workflow in Drug Discovery
The following diagram illustrates the logical workflow of utilizing this compound as a starting material in a typical drug discovery pipeline.
References
An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique combination of a bromo group and a trifluoromethoxy group makes it a valuable building block for introducing these moieties into complex molecules, thereby enhancing their biological activity and pharmacokinetic properties.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid. A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₄BrF₃O |
| Linear Formula | BrC₆H₄OCF₃[1] |
| Molecular Weight | 241.01 g/mol [1][2] |
| CAS Number | 64115-88-4[1] |
| Boiling Point | 158-160 °C[1] |
| Density | 1.62 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.464[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 2-(trifluoromethoxy)aniline followed by a deamination reaction. This method provides good selectivity for the desired isomer.
Materials:
-
2-(Trifluoromethoxy)aniline
-
A weak acid (e.g., acetic acid)
-
A brominating agent that releases Br⁺ (e.g., N-Bromosuccinimide)
-
Sodium nitrite
-
Hydrochloric acid
-
Hypophosphorous acid
-
Organic solvent (e.g., diethyl ether)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Bromination: Dissolve 2-(trifluoromethoxy)aniline in acetic acid in a reaction vessel equipped with a stirrer and a cooling bath. Cool the solution to 0-5 °C. Slowly add N-Bromosuccinimide in portions, maintaining the temperature below 10 °C. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. Neutralize the solution with sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude bromo-aniline intermediate.
-
Deamination (Sandmeyer-type reaction): Dissolve the crude intermediate in a mixture of hydrochloric acid and water and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C, to form the diazonium salt.
-
Reduction: Slowly add the cold diazonium salt solution to a pre-cooled solution of hypophosphorous acid. Allow the reaction to proceed for several hours, during which nitrogen gas will evolve.
-
Final Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for assessing the purity and identity of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-350 amu
Sample Preparation:
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Data Analysis:
The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity is determined by the relative area of the main peak.
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: A logical workflow for the synthesis of this compound.
Application in Drug Discovery
This compound is a versatile building block in drug discovery, primarily utilized in lead optimization through cross-coupling reactions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Role of the Trifluoromethoxy Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool. Its distinct combination of electronic and steric properties allows chemists to address key challenges in drug design, including metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive overview of the trifluoromethoxy group, its fundamental properties, synthetic strategies, and its application in drug development, supported by experimental methodologies.
Core Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group's utility stems from a unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional stability. These attributes profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
1.1. Lipophilicity
The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[2] Lipophilicity, often quantified by the Hansch-Leo parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A higher π value indicates greater preference for a lipid-like environment over an aqueous one. The -OCF₃ group significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1]
Table 1: Comparison of Hansch-Leo Lipophilicity Parameters (π)
| Functional Group | Hansch π Parameter | Key Characteristic |
|---|---|---|
| Trifluoromethoxy (-OCF₃) | +1.04 [2] | Highly Lipophilic |
| Trifluoromethyl (-CF₃) | +0.88[1][2] | Lipophilic |
| Methoxy (-OCH₃) | -0.02 | Slightly Hydrophilic |
| Chlorine (-Cl) | +0.71 | Lipophilic |
| Methyl (-CH₃) | +0.56 | Moderately Lipophilic |
1.2. Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[3] The trifluoromethoxy group is exceptionally resistant to metabolic breakdown. This stability arises from the immense strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol), which is significantly stronger than a carbon-hydrogen (C-H) bond (~414 kJ/mol).[1][2] By placing an -OCF₃ group at a known or suspected site of metabolism, chemists can effectively block this pathway, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1][3]
Furthermore, the strong electron-withdrawing effect of the three fluorine atoms reduces the ability of the adjacent oxygen atom to act as a hydrogen bond acceptor, which in turn diminishes its interaction with metabolic enzymes.[2]
Table 2: Illustrative Impact of -OCF₃ Substitution on Metabolic Stability
| Compound | Key Metabolites Observed | In Vitro Half-life (t½) | Intrinsic Clearance (CLᵢₙₜ) |
|---|---|---|---|
| Parent Drug (Ar-OCH₃) | O-dealkylation, Aromatic hydroxylation | Shorter | Higher |
| Analog Drug (Ar-OCF₃) | Aromatic hydroxylation only | Significantly Longer | Lower |
1.3. Electronic and Conformational Effects
The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electron distribution within a molecule. This influences the acidity or basicity (pKa) of nearby functional groups and can modulate interactions with biological targets.[1]
Conformationally, the -OCF₃ group exhibits a preference for a perpendicular orientation relative to an aromatic ring.[4] This orthogonal arrangement minimizes electrostatic repulsion and allows the group to project into distinct spatial regions within a receptor's binding pocket, potentially creating new, favorable interactions that can enhance binding affinity and selectivity.[4]
Caption: Influence of -OCF3 properties on drug design outcomes.
Synthetic Strategies for Introducing the -OCF₃ Group
Despite its desirable properties, the incorporation of the trifluoromethoxy group can be synthetically challenging, historically hindered by the instability of the trifluoromethoxide anion.[5] However, significant progress has led to several reliable methods.
-
Classical Methods : Early approaches involved multi-step sequences such as the fluorination of aryl trichloromethyl ethers or the reaction of phenols with highly toxic reagents like SF₄ and COF₂.[6][7] These methods often require harsh conditions and have limited functional group tolerance.
-
Oxidative Desulfurization-Fluorination : This strategy converts xanthates derived from alcohols or phenols into trifluoromethyl ethers using an oxidant and a fluoride source, offering a more accessible route.[8]
-
Modern Direct O-Trifluoromethylation : Recent advances have focused on the direct conversion of hydroxyl groups. Electrophilic trifluoromethoxylation using hypervalent iodine reagents (e.g., Togni or Umemoto-type reagents) has become a prominent strategy for aromatic substrates.[2] Additionally, photoredox catalysis has enabled the trifluoromethoxylation of various compounds under mild conditions.[4]
Caption: Generalized workflow for introducing an -OCF3 group.
Case Studies: Approved Drugs Featuring the -OCF₃ Group
While less common than the -CF₃ group, the trifluoromethoxy moiety is present in several FDA-approved drugs, highlighting its importance in creating successful therapeutics across diverse disease areas.[2][9]
Table 3: FDA-Approved Drugs Containing a Trifluoromethoxy Group
| Drug Name | Therapeutic Application | Role of the -OCF₃ Group |
|---|---|---|
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity to facilitate crossing the blood-brain barrier.[1] |
| Sonidegib | Basal Cell Carcinoma (Cancer) | Contributes to favorable pharmacokinetic properties and target engagement. |
| Delamanid | Multi-drug-resistant Tuberculosis | Improves metabolic stability and overall drug profile. |
| Pretomanid | Extensively drug-resistant Tuberculosis | Enhances drug-like properties, including stability. |
| Celikalim | Hypertension (Blood Pressure) | Modulates physicochemical properties for desired activity. |
Key Experimental Protocols
Validating the impact of the -OCF₃ group requires robust experimental assays. The following are standard protocols for determining lipophilicity and metabolic stability.
4.1. Protocol: Lipophilicity Determination (LogP) by Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (LogP), which is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[10][11]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures that the volume of each phase does not change during the experiment.
-
Compound Dissolution: Accurately weigh and dissolve a small amount of the test compound in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: Add a precise volume of the second pre-saturated phase to create a biphasic system.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
4.2. Protocol: In Vitro Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing a measure of its metabolic stability.[12][13] The protocol typically uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[12][14]
Caption: Workflow for a typical in vitro microsomal stability assay.
Methodology:
-
Reagent Preparation:
-
Microsomal Solution: Thaw and dilute liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate, pH 7.4).[12]
-
Test Compound: Prepare a working solution of the test compound at a known concentration (e.g., 1 µM).[14]
-
Cofactor Solution: Prepare an NADPH regenerating system, which continuously supplies the NADPH cofactor required by CYP enzymes.[3][12]
-
-
Incubation:
-
Time Course Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLᵢₙₜ), which are key indicators of metabolic stability.[13]
-
Conclusion
The trifluoromethoxy group is a high-impact functional group in medicinal chemistry that offers a unique and powerful combination of properties. Its ability to simultaneously enhance lipophilicity, block metabolic pathways, and introduce favorable electronic and conformational changes makes it an invaluable tool for optimizing lead compounds into viable drug candidates.[1][2] As synthetic methodologies for its introduction continue to improve, the strategic application of the -OCF₃ group is poised to play an increasingly critical role in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mttlab.eu [mttlab.eu]
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 1-Bromo-2-(trifluoromethoxy)benzene (CAS No. 64115-88-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to rigorous safety protocols is essential when handling this compound due to its hazardous properties. This guide consolidates critical safety information, experimental context, and handling procedures to ensure its safe use in a laboratory and research environment.
Chemical and Physical Properties
Understanding the physicochemical properties of a substance is the foundation of its safe handling. This compound is a colorless to light yellow, clear liquid.[1] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 64115-88-4 | [1] |
| Molecular Formula | C₇H₄BrF₃O | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 158-160 °C | [1] |
| Density | 1.62 - 1.64 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.46 - 1.464 | [1] |
| Flash Point | 60 °C (140 °F) - closed cup | |
| Purity | 97% to ≥98% (GC) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazard is its flammability. The signal word associated with this chemical is "Warning".
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
GHS Pictogram:
(GHS02)
Experimental Protocols
The safety data presented in this document are derived from standardized experimental methods. While specific, detailed protocols from the manufacturers are not publicly available, the methodologies listed below are standard in chemical safety assessment.
-
Purity Determination (Gas Chromatography - GC): The purity of this compound, stated as ≥98%, is determined using Gas Chromatography (GC).[1] In this method, the liquid sample is vaporized and injected into a long, thin tube (the column). An inert carrier gas flows through the column. Different components of the sample travel through the column at different speeds depending on their chemical properties and interaction with the column's stationary phase. A detector at the end of the column measures the quantity of each component as it exits. The purity is calculated by comparing the area of the peak corresponding to the target compound to the total area of all peaks.
-
Flash Point (Closed-Cup Method): The flash point was determined to be 60 °C using a closed-cup method. This test involves placing the chemical in a sealed container (the "closed cup") and slowly heating it. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash. The closed-cup method prevents the loss of volatile components and generally yields a lower, more conservative (safer) value than open-cup methods.
Safe Handling and Emergency Procedures Workflow
The following diagram outlines the logical workflow for safely managing this compound, from hazard recognition to emergency response.
Caption: Workflow for handling this compound.
Precautionary and First Aid Measures
Strict adherence to precautionary statements is critical for minimizing risk. The following tables summarize the necessary preventative, response, and storage measures.
Precautionary Statements
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P233 | Keep container tightly closed. | |
| P240 | Ground/bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P242 | Use only non-sparking tools. | |
| P243 | Take precautionary measures against static discharge. | |
| Personal Protection | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person.[2][3] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Flammable liquid. Containers may explode when heated.[4] Combustion may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Accidental Release
-
Personal Precautions: Use personal protective equipment, including gloves and eye protection.[2] Ensure adequate ventilation and remove all sources of ignition.[3][5]
-
Environmental Precautions: Prevent the product from entering drains.[2][5]
-
Containment: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5]
Storage and Disposal
-
Storage Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[3][5][6] Keep containers tightly closed.[3] The substance should be stored in an inert atmosphere.[2] The designated storage class is 3 for flammable liquids.
-
Disposal: Waste must be disposed of as hazardous.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Contaminated packaging should be disposed of as an unused product.[2] Always comply with local, regional, and national regulations.
References
Reactivity of the C-Br Bond in 1-Bromo-2-(trifluoromethoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-2-(trifluoromethoxy)benzene. This molecule is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, owing to the unique electronic properties conferred by the trifluoromethoxy group. This guide details various synthetic transformations focusing on the C-Br bond, including palladium-catalyzed cross-coupling reactions, copper-catalyzed reactions, and other important transformations.
Introduction: Electronic Effects and Reactivity
The reactivity of the C-Br bond in this compound is significantly influenced by the electronic properties of the trifluoromethoxy (-OCF₃) group. The -OCF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect is exerted through both inductive (σ-withdrawal) and resonance effects. The strong inductive effect deactivates the benzene ring towards electrophilic aromatic substitution but, crucially, it enhances the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to cleavage in various cross-coupling reactions. This increased reactivity makes this compound an excellent substrate for a range of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring in this compound makes it an ideal candidate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Quantitative Data for Analogous Suzuki-Miyaura Couplings
Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2 | 1-Bromo-2-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 110 | 8 | >95[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand like SPhos (0.04 mmol, 4 mol%). A base, typically K₃PO₄ (2.0 mmol), is then added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water (e.g., 5:1), is added. The reaction mixture is then heated to 80-110°C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.
Quantitative Data for Analogous Buchwald-Hartwig Aminations
Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95[2] |
| 2 | 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88[2] |
| 3 | 1-Bromo-3-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92[3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%) are combined.[2] A strong base, for instance, sodium tert-butoxide (1.4 mmol), is added.[2] The tube is then evacuated and backfilled with the inert gas three times. The amine (1.2 mmol) and anhydrous toluene (5 mL) are added via syringe.[2] The reaction mixture is heated to 100°C with vigorous stirring for 12-24 hours.[2] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Analogous Sonogashira Couplings
Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | 85 (at C-4)[4] |
| 2 | 1-Bromo-2-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 (at C-I) |
| 3 | 1-Bromo-2-ethynylbenzene | Iodobenzene | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | Et₃N | - | Flow | - | 50[5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like toluene or THF, a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and a copper(I) co-catalyst, typically CuI (0.06 mmol, 6 mol%), are added. A base, commonly an amine like triethylamine (2.0 mmol), is also added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until completion. The reaction is then worked up by filtering off the ammonium salts and removing the solvent. The residue is purified by chromatography.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4][6]
Quantitative Data for Analogous Heck Reactions
Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) | - | Na₂CO₃ | DMA | 130 | 1 | 98[7] |
| 2 | Bromobenzene | Ethyl acrylate | Pd(OAc)₂ (0.05 eq) | - | Et₃N | Acetonitrile | Reflux | - | -[8] |
| 3 | 2-Bromo-1,1,1-trifluorohexane | Styrene | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc | DCE | 80 | 16 | 88[3] |
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base such as triethylamine (1.5 mmol) in a polar aprotic solvent like DMF or acetonitrile is heated in a sealed vessel.[8] The reaction temperature typically ranges from 80 to 140°C. After the reaction is complete, the mixture is cooled, filtered to remove the palladium black, and the solvent is evaporated. The product is then isolated and purified, usually by column chromatography.
Stille Coupling
The Stille coupling reaction forms a C-C bond by reacting an organohalide with an organotin compound, catalyzed by a palladium complex.
Experimental Protocol: General Procedure for Stille Coupling
To a solution of this compound (1.0 mmol) in an anhydrous and degassed solvent such as THF or toluene, a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is added. The organostannane reagent (1.1 mmol) is then introduced, and the mixture is heated under an inert atmosphere. Reaction temperatures can range from 50 to 100°C. The progress of the reaction is monitored by TLC or GC-MS. After completion, the work-up typically involves quenching with an aqueous solution of KF to remove the tin byproducts, followed by extraction with an organic solvent and purification by chromatography.[9]
Copper-Catalyzed Cross-Coupling: The Ullmann Reaction
The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds by reacting an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures.[10][11]
Experimental Protocol: General Procedure for Ullmann Condensation
A mixture of this compound (1.0 mmol), a phenol or an amine (1.2 mmol), a copper catalyst such as CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a high-boiling polar solvent (e.g., DMF, NMP) is heated at a high temperature (typically 120-200°C) for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Other Important Reactions
Grignard Reagent Formation
This compound can be converted to the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent like THF or diethyl ether.[8] The electron-withdrawing trifluoromethoxy group can influence the stability and reactivity of the Grignard reagent.
Experimental Protocol: General Procedure for Grignard Reagent Formation
Under a strictly anhydrous and inert atmosphere, magnesium turnings (1.2 mmol) are placed in a flame-dried flask. A small crystal of iodine is often added to activate the magnesium surface. A solution of this compound (1.0 mmol) in anhydrous THF is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions with various electrophiles.[12]
Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The trifluoromethoxy group can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base.
Logical Relationship for Directed Ortho-Lithiation
Caption: Logical workflow for directed ortho-lithiation.
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl bromides compared to aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur on this compound under certain conditions, especially with strong nucleophiles and in the presence of activating groups. The strong electron-withdrawing nature of the trifluoromethoxy group makes the aromatic ring more susceptible to nucleophilic attack.[13][14]
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described in this guide.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
This compound is a versatile and reactive substrate for a wide array of synthetic transformations. The electron-withdrawing trifluoromethoxy group plays a crucial role in activating the C-Br bond towards palladium- and copper-catalyzed cross-coupling reactions, as well as facilitating other transformations like Grignard reagent formation and potentially directed ortho-lithiation. This guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for utilizing this valuable building block in the synthesis of complex organic molecules. The provided data on analogous compounds serves as a useful starting point for reaction optimization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Trifluoromethoxy-Containing Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique combination of electronic and steric properties offers a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates, leading to enhanced potency, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the key features of trifluoromethoxy-containing building blocks, including their synthesis, characteristic properties, and impact on drug design.
Core Physicochemical and Pharmacokinetic Properties
The trifluoromethoxy group imparts a unique set of properties to a molecule, often providing advantages over its non-fluorinated (e.g., methoxy) or other fluorinated (e.g., trifluoromethyl) counterparts. These properties are crucial for optimizing drug candidates.
Lipophilicity
The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy or even a trifluoromethyl group.[1][2] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for oral absorption and brain penetration. The Hansch π parameter, a measure of a substituent's contribution to lipophilicity, highlights this difference.
Table 1: Comparative Physicochemical Properties of Key Substituents
| Substituent | Hansch π Parameter | Electronic Effect | Key Metabolic Advantage |
| -OCH₃ | -0.02 | Electron-donating | N/A |
| -CF₃ | +0.88[1] | Strong electron-withdrawing | Blocks oxidative metabolism at the site of attachment.[3] |
| -OCF₃ | +1.04[1] | Strong electron-withdrawing | Resistant to oxidative demethylation.[2] |
Data sourced from multiple references to provide a comparative overview.
Metabolic Stability
A paramount feature of the trifluoromethoxy group is its exceptional metabolic stability.[2] Unlike the methoxy group, which is prone to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, the -OCF₃ group is highly resistant to this metabolic pathway.[4] The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen, making it less susceptible to enzymatic oxidation.[2] This enhanced stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile for drug candidates.[3]
Electronic Effects
The trifluoromethoxy group is a potent electron-withdrawing substituent, which can significantly influence the acidity or basicity (pKa) of nearby functional groups. This electronic modulation can be critical for optimizing interactions with biological targets and for fine-tuning the overall charge state of a molecule at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects.
Synthesis of Trifluoromethoxy-Containing Building Blocks
The introduction of the trifluoromethoxy group into organic molecules has historically been challenging. However, recent advances in synthetic methodology have provided more accessible and versatile routes to these valuable building blocks.
O-Trifluoromethylation of Phenols and Alcohols
A common strategy for synthesizing aryl trifluoromethyl ethers is the direct O-trifluoromethylation of the corresponding phenols. Several reagents have been developed for this purpose, with Togni and Umemoto reagents being prominent examples.
Figure 1: General scheme for the O-trifluoromethylation of phenols.
Synthesis from Anilines and Other Precursors
Trifluoromethoxy-containing anilines are versatile building blocks that can be further functionalized. Their synthesis often involves multi-step sequences starting from commercially available materials.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these building blocks in a research setting.
General Procedure for the Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline
This protocol describes the bromination of 4-(trifluoromethoxy)aniline to produce a key intermediate for agrochemicals and pharmaceuticals.
Materials:
-
4-(trifluoromethoxy)aniline
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium Bromide (NaBr)
-
Ammonium molybdate
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 500 mL three-necked flask, add 80 mL of dichloromethane, 80 mL of water, 24.69 g of sodium bromide, and 1.3 g of ammonium molybdate.
-
Stir the mixture rapidly and slowly add 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline. Stir for 30 minutes.
-
At 40°C, add 28.34 g (0.25 mol) of 30% hydrogen peroxide dropwise.
-
After the addition is complete, reflux the mixture at 40°C for 1 hour.
-
Cool the reaction to room temperature and add an appropriate amount of sodium thiosulfate. Stir for 30 minutes.
-
Separate the organic and aqueous layers.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the dichloromethane by distillation under reduced pressure to obtain the product.[4]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethoxy-containing compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compound and positive controls.
-
Dilute the liver microsomes to the desired concentration in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold stopping solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life and intrinsic clearance from the rate of disappearance of the compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1][2] This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 1-Bromo-2-(trifluoromethoxy)benzene with various boronic acids or esters. The presence of the ortho-trifluoromethoxy group introduces specific electronic and steric considerations that necessitate careful optimization of the reaction conditions.
The trifluoromethoxy group is strongly electron-withdrawing, which is expected to facilitate the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle.[2] However, the ortho-position of this substituent introduces steric hindrance, which may require the use of bulky and electron-rich phosphine ligands to promote efficient catalysis.[1]
Key Reaction Components and Considerations
Successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: A variety of palladium sources can be utilized, including pre-catalysts that form the active Pd(0) species in situ. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and palladium complexes with phosphine ligands like Pd(PPh₃)₄.[1][2]
-
Ligand: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often essential to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Examples of such ligands include tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald-type phosphine ligands (e.g., XPhos, RuPhos).[2][3]
-
Base: A base is required to activate the boronic acid for transmetalation.[4] The choice of base can be critical, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).[1][2][5] The base strength and solubility can influence the reaction rate and yield.
-
Solvent: The solvent system typically consists of an organic solvent and an aqueous phase to dissolve the inorganic base.[1] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The addition of water is common, though in some cases, anhydrous conditions are employed.[1][2]
-
Boron Reagent: While arylboronic acids are most common, organotrifluoroborates and boronate esters can also be effective coupling partners.[4][5]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Bromide | Arylboronic acid | Cs₂CO₃ | Toluene/Water | 80 | 2 | High |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | Phenylboronic acid | CsF | 1,4-Dioxane | 80-100 | 12-24 | High |
| PdCl₂(dppf)·CH₂Cl₂ | Ortho-substituted Aryl Bromide | Arylboronic acid | K₂CO₃ | Toluene/Water | 90 | 12-24 | Moderate to High |
| Pd(PPh₃)₄ | Aryl Bromide | Phenylboronic acid | K₂CO₃ | Toluene/Water | 90 | 12-24 | High |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | Arylboronic acid | K₃PO₄ | THF/Water | Room Temp. | 12-24 | High |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials:
-
This compound
-
Arylboronic acid (or ester/trifluoroborate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PCy₃, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed organic solvent, followed by degassed water if required by the chosen conditions.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1][6]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-2-(trifluoromethoxy)benzene. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to enhance lipophilicity, making it a valuable substituent in the design of novel therapeutic agents. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies and serve as a comprehensive guide for the synthesis of a diverse range of substituted 2-(trifluoromethoxy)benzene derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and functional group tolerance. These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three key steps: oxidative addition of an organic halide to the Pd(0) center, transmetalation with an organometallic reagent (in the case of C-C coupling) or coordination and deprotonation of an amine/alcohol (for C-N/C-O coupling), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
The reactivity of this compound in these reactions is influenced by the electron-withdrawing nature of the trifluoromethoxy group and the steric hindrance at the ortho position. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are based on established protocols for structurally similar aryl bromides and should be optimized for specific substrates and desired outcomes.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (analogous) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 (analogous) |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 80-90 (analogous) |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | >90 (analogous) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 (analogous) |
| 3 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 24 | 85 (analogous) |
Table 3: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | >90 (analogous) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (1.5) | i-Pr₂NH | DMF | 60 | 12 | 85-95 (analogous) |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (1) | Piperidine | Toluene | 80 | 8 | 80-90 (analogous) |
Table 4: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMF | 120 | 24 | 70-85 (analogous) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 100 | 16 | 75-90 (analogous) |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 24 | 60-75 (analogous) |
Yields are based on analogous reactions with structurally similar aryl bromides and are intended as a guide. Optimization may be required for this compound.
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. All reagents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Nitrogen or Argon gas
-
Schlenk tube and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Seal the tube and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne via syringe and stir for 10 minutes at room temperature.
-
Add this compound.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
This protocol details the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Sodium acetate (NaOAc, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
-
Brine
-
Nitrogen or Argon gas
-
Sealed reaction tube and magnetic stirrer
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂, P(o-tol)₃, and NaOAc.
-
Add this compound and the alkene.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the fundamental concepts and workflows associated with palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Use of 1-Bromo-2-(trifluoromethoxy)benzene in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(trifluoromethoxy)benzene is a key building block in modern medicinal chemistry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of the trifluoromethoxy (-OCF₃) group is highly advantageous in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] This document provides detailed application notes and experimental protocols for two of the most powerful and versatile palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
These reactions enable the synthesis of complex organic molecules from simple precursors, making them indispensable tools in the development of novel therapeutics. The protocols provided herein are based on established methodologies and can be adapted and optimized for specific synthetic targets.
Key Applications in Pharmaceutical Synthesis
The unique structural and electronic properties of this compound make it an ideal substrate for palladium-catalyzed cross-coupling reactions. The primary applications in pharmaceutical synthesis include:
-
Suzuki-Miyaura Coupling: To create biaryl structures, which are common motifs in a wide range of pharmaceuticals.
-
Buchwald-Hartwig Amination: To synthesize arylamines, another prevalent scaffold in drug molecules.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound with representative coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | ~90 (estimated) |
| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ~85 (estimated) |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O (4:1) | 80 | 18 | ~92 (estimated) |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | ~94 (adapted from) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 20 | ~88 (estimated) |
| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₂CO₃ | 1,4-Dioxane | 100 | 18 | ~90 (estimated) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Synthesis of 2-(trifluoromethoxy)-4'-methoxybiphenyl
This protocol describes the synthesis of a biaryl compound from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(trifluoromethoxy)-4'-methoxybiphenyl.
Protocol 2: Buchwald-Hartwig Amination Synthesis of 4-(2-(trifluoromethoxy)phenyl)morpholine
This protocol details the synthesis of an N-aryl amine from this compound and morpholine, adapted from a general procedure by Tokyo Chemical Industry Co., Ltd.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry 2-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) to the flask.
-
Heat the resulting mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(2-(trifluoromethoxy)phenyl)morpholine.
Visualization of Synthetic Pathways and Biological Relevance
The following diagrams illustrate the experimental workflows and a potential biological signaling pathway for compounds derived from this compound.
References
Application Notes and Protocols: 1-Bromo-2-(trifluoromethoxy)benzene as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(trifluoromethoxy)benzene is a key aromatic building block utilized in the synthesis of advanced agrochemicals. The incorporation of the trifluoromethoxy (-OCF₃) group into active ingredients is a widely employed strategy in modern agrochemical research. This moiety often imparts desirable physicochemical properties to the final product, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy.[1][2] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This document provides detailed application notes on the utility of this compound in the synthesis of a promising class of fungicides: N-phenyl-pyrazole-4-carboxamides. These compounds are known to exhibit potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. A detailed, two-step experimental protocol for the synthesis of a model N-(2-(trifluoromethoxy)phenyl)pyrazole carboxamide is provided below.
Key Applications in Agrochemical Synthesis
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of various agrochemical classes:
-
Fungicides: The 2-(trifluoromethoxy)phenyl moiety can be incorporated into various fungicidal scaffolds, most notably pyrazole carboxamides, which are a significant class of SDH inhibitors.[3][4] The trifluoromethoxy group can enhance the binding affinity of the molecule to the target enzyme, leading to improved fungicidal activity.
-
Herbicides: This building block can be used to synthesize novel herbicides. The lipophilicity conferred by the -OCF₃ group can facilitate the transport of the active ingredient across plant cell membranes to its target site.[2]
-
Insecticides: The introduction of the 2-(trifluoromethoxy)phenyl group into insecticidal molecules can improve their metabolic stability in insects, potentially leading to longer-lasting pest control.[1]
Synthesis of a Model Agrochemical: A Pyrazole Carboxamide Fungicide
A common and powerful strategy to synthesize N-aryl pyrazole carboxamides involves a two-step sequence:
-
Buchwald-Hartwig Amination: Formation of the C-N bond between the aryl halide (this compound) and an amine-containing coupling partner. In this case, an ammonia equivalent is used to synthesize the key intermediate, 2-(trifluoromethoxy)aniline.
-
Amide Coupling: Reaction of the resulting aniline with a pyrazole carbonyl chloride to form the final amide product.
The overall synthetic workflow is depicted below:
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Utilizing 1-Bromo-2-(trifluoromethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(trifluoromethoxy)benzene is a key building block in medicinal chemistry, prized for its ability to introduce the trifluoromethoxy (-OCF₃) group into molecular scaffolds. The incorporation of this moiety is a widely used strategy in drug design to enhance the pharmacological profile of bioactive molecules. The unique properties of the trifluoromethoxy group, such as high lipophilicity and metabolic stability, can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using this compound, focusing on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Concepts and Applications
The 2-(trifluoromethoxy)phenyl motif is present in a variety of bioactive compounds, including kinase inhibitors and central nervous system (CNS) agents. The trifluoromethoxy group can modulate a molecule's conformation and electronics, leading to improved target affinity and selectivity. The synthetic utility of this compound lies in its ability to undergo a range of cross-coupling reactions, allowing for the construction of diverse molecular architectures.
Key Applications in Drug Discovery:
-
Kinase Inhibitors: The 2-(trifluoromethoxy)phenyl group is a common feature in small molecule kinase inhibitors, where it can interact with specific residues in the ATP-binding pocket.
-
CNS Agents: The lipophilicity imparted by the -OCF₃ group can enhance blood-brain barrier permeability, a critical factor for drugs targeting the CNS.
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, prolonging the in vivo half-life of a drug.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound to generate exemplary bioactive scaffolds.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(trifluoromethoxy)biaryl Compounds
This protocol describes the synthesis of a biaryl compound, a common scaffold in many kinase inhibitors, via the Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Heterocyclic boronic acid (e.g., Pyridine-3-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the heterocyclic boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethoxy)biaryl.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Ethanol/Water (5:2:2) | 80 | 18 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/Water (4:1) | 100 | 12 | 90-98 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-(trifluoromethoxy)anilines
This protocol details the synthesis of an N-arylated aniline derivative, a key intermediate for various bioactive molecules, through the Buchwald-Hartwig amination of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-(trifluoromethoxy)aniline.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
| This compound | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 20 | 75-85 |
Signaling Pathways and Biological Activity
Molecules containing the 2-(trifluoromethoxy)phenyl moiety have been implicated in the modulation of various signaling pathways, contributing to their therapeutic effects. The specific biological activity is highly dependent on the overall molecular scaffold.
Kinase Inhibition and Cancer Therapy
Many kinase inhibitors incorporating the 2-(trifluoromethoxy)phenyl group target key enzymes in cancer-related signaling pathways.
Mechanism of Action: The 2-(trifluoromethoxy)phenyl moiety can occupy the hydrophobic pocket of the kinase ATP-binding site, leading to potent and selective inhibition. This disrupts downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer, thereby inhibiting cell proliferation and survival.
PDE4 Inhibition and Anti-Inflammatory Effects
Certain biaryl compounds synthesized from this compound have shown potential as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory response.
Mechanism of Action: PDE4 inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates key inflammatory mediators, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-23. The 2-(trifluoromethoxy)phenyl group can contribute to the high-affinity binding of these inhibitors to the active site of the PDE4 enzyme.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive molecules from this compound.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide array of bioactive molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular routes to introduce the 2-(trifluoromethoxy)phenyl moiety, enabling the exploration of chemical space and the optimization of drug-like properties. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this important building block in their synthetic endeavors.
Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent derived from 1-bromo-2-(trifluoromethoxy)benzene, namely 2-(trifluoromethoxy)phenylmagnesium bromide, is a valuable synthetic intermediate in medicinal chemistry and drug development. The introduction of the 2-(trifluoromethoxy)phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and modulate pKa, all of which are critical parameters in drug design.
These application notes provide a detailed protocol for the formation of this Grignard reagent, address potential challenges and side reactions, and present representative data for the synthesis of analogous aryl Grignard reagents.
Key Considerations for Synthesis
The formation of Grignard reagents from aryl halides bearing electron-withdrawing groups, such as the trifluoromethoxy group, can be challenging. The reduced electron density of the aromatic ring can hinder the oxidative addition of magnesium. Furthermore, the ortho position of the trifluoromethoxy group may introduce steric hindrance. Therefore, careful control of reaction conditions and effective activation of the magnesium surface are crucial for successful synthesis.
Potential Side Reactions:
-
Wurtz-Fittig Coupling: Homocoupling of the aryl bromide to form biphenyl derivatives is a common side reaction, particularly at higher temperatures and concentrations.[1]
-
Reaction with Moisture and Air: Grignard reagents are highly reactive towards protic sources, such as water, and are readily oxidized by atmospheric oxygen.[1] Strict anhydrous and inert atmosphere techniques are mandatory.
Data Presentation: Representative Yields of Aryl Grignard Reagents
While specific yield data for the formation of 2-(trifluoromethoxy)phenylmagnesium bromide is not extensively published, the following table summarizes typical yields for the formation of analogous aryl Grignard reagents under various conditions. This data provides a reasonable expectation for the synthesis.
| Aryl Bromide | Activation Method | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 4-Bromobenzotrifluoride | Iodine | THF | 25-60 | 2-4 | 70-85 |
| 1-Bromo-4-fluorobenzene | 1,2-Dibromoethane | THF | 25-50 | 1-3 | 85-95 |
| 1-Bromo-2-methoxybenzene | Iodine | Diethyl Ether | 35 | 2 | 80-90 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Mechanical Stirring | THF | 25 | 12 | >90 |
Experimental Protocols
This section outlines a detailed protocol for the laboratory-scale synthesis of 2-(trifluoromethoxy)phenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas manifold
-
Schlenk line (recommended)
-
Heating mantle or oil bath
-
Dry glassware (oven-dried at >120°C overnight)
Protocol:
-
Apparatus Setup and Inert Atmosphere:
-
Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation of the magnesium surface.[2]
-
Alternatively, the magnesium turnings can be activated by dry-stirring under an inert atmosphere for several hours.
-
-
Grignard Reagent Formation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the activated magnesium turnings.
-
Gently warm the mixture to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a cloudy, grayish solution.
-
Once the reaction has initiated, slowly add the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours to ensure complete conversion.
-
-
Quantification and Use:
-
The concentration of the newly formed Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration with a standard solution of sec-butanol in the presence of an indicator such as 1,10-phenanthroline.
-
The Grignard reagent is typically used in situ for subsequent reactions with electrophiles.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[1][2] These application notes provide detailed protocols and conditions for the Buchwald-Hartwig amination of 1-Bromo-2-(trifluoromethoxy)benzene, a valuable building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group influences the reactivity of the aryl bromide, making the careful selection of reaction conditions crucial for achieving high yields.
The trifluoromethoxy group is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and bioavailability of molecules. The ability to efficiently couple various amines with the this compound scaffold opens avenues for the synthesis of novel drug candidates and functional materials.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: An active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl amine product.
The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, especially given the electronic properties of the trifluoromethoxy substituent.
Data Presentation
Table 1: Illustrative Conditions for the Amination of this compound with Primary Amines
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >90 (estimated) |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 85-95 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ (2.0) | Toluene | 110 | 16 | 80-90 (estimated) |
Table 2: Illustrative Conditions for the Amination of this compound with Secondary Amines
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | >90 (estimated) |
| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 110 | 20 | 85-95 (estimated) |
| 3 | N-Methylaniline | Pd(OAc)₂ (1.5) | dppf (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 (estimated) |
Note: The yields presented in these tables are estimates based on typical outcomes for similar substrates and should be considered as a guide for reaction optimization.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for the Amination with Primary or Secondary Amines using a Strong Base
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable strong base
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4-2.0 equivalents) to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
To the sealed tube, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the aryl bromide) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-(trifluoromethoxy)aniline.
Protocol 2: General Procedure for the Amination with Primary or Secondary Amines using a Weaker Base
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane or Toluene
-
Microwave vial or sealed tube
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a microwave vial or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the amine (1.2-2.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., tBuXPhos, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., Dioxane) via syringe.
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-2-(trifluoromethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, is valued for its mild reaction conditions and broad functional group tolerance.[1] These characteristics make it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] This application note provides a detailed experimental procedure for the Sonogashira coupling of 1-bromo-2-(trifluoromethoxy)benzene with a terminal alkyne. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aryl bromide.[3] The protocol is based on established methodologies for similar aryl bromides.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Experimental Protocol
This protocol details a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.01-0.05 equivalents).
-
Addition of Reagents: To the flask, add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Solvent and Base: Add anhydrous THF or DMF as the solvent, followed by the addition of a suitable base such as diisopropylamine or triethylamine (2.0-3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of an aryl bromide.
| Parameter | Value/Condition |
| Aryl Halide | This compound |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Copper Co-catalyst | CuI |
| Base | Diisopropylamine or Triethylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70 - 95% |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
Applications of 1-Bromo-2-(trifluoromethoxy)benzene in the Synthesis of Advanced Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The incorporation of fluorine-containing functional groups into polymer backbones has garnered significant attention due to the unique and advantageous properties they impart. The trifluoromethoxy (-OCF₃) group, in particular, is known to enhance thermal stability, chemical resistance, solubility in organic solvents, and lower the dielectric constant of materials. 1-Bromo-2-(trifluoromethoxy)benzene serves as a key building block in the synthesis of high-performance fluorinated polymers, offering a versatile platform for creating materials with tailored properties for a range of applications, including advanced coatings, low-dielectric materials, and specialty membranes.
Application Notes
The primary application of this compound in polymer synthesis lies in its utility as a monomer in various polymerization reactions. The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the trifluoromethoxy group modifies the electronic properties of the aromatic ring and influences the final polymer characteristics.
Two principal polymerization strategies can be employed for the synthesis of fluorinated polymers using this compound:
-
Nickel-Catalyzed Homopolymerization (Yamamoto Coupling): This method allows for the direct coupling of this compound molecules to form poly(2-(trifluoromethoxy)phenylene). This approach is advantageous for creating a polymer with a high density of trifluoromethoxy groups, leading to materials with very low dielectric constants and high thermal stability.
-
Nucleophilic Aromatic Substitution (SₙAr) Polycondensation: In this approach, this compound can be reacted with a variety of bisphenol comonomers. The trifluoromethoxy group, being electron-withdrawing, can activate the aryl bromide towards nucleophilic attack by a phenoxide, leading to the formation of poly(arylene ether)s. This method offers great versatility in tailoring the polymer properties by selecting different bisphenol co-monomers.
The resulting fluorinated polymers exhibit a combination of desirable properties, making them suitable for demanding applications.
Key Polymer Properties
The incorporation of the 2-(trifluoromethoxy)phenylene unit into a polymer chain generally leads to:
-
Enhanced Thermal Stability: The strong C-F bonds in the trifluoromethoxy group contribute to high thermal and thermo-oxidative stability.[1]
-
Improved Solubility: The presence of the -OCF₃ group can disrupt polymer chain packing, leading to better solubility in common organic solvents.[1]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants and dielectric loss, which is crucial for applications in microelectronics and high-frequency communications.[2]
-
Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals.
-
Hydrophobicity: The fluorinated moieties impart a high degree of water repellency to the polymer surface.[2]
Experimental Protocols
Protocol 1: Synthesis of Poly(2-(trifluoromethoxy)phenylene) via Nickel-Catalyzed Coupling
This protocol describes a typical Yamamoto-type coupling reaction for the homopolymerization of this compound.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a glovebox, charge a dry Schlenk flask with Ni(COD)₂ and 2,2'-bipyridine.
-
Add anhydrous DMF and toluene to the flask and stir the mixture at 80°C for 30 minutes to form the active catalyst complex.
-
Add a solution of this compound in anhydrous DMF to the catalyst mixture.
-
Continue stirring the reaction mixture at 80°C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol containing a small amount of concentrated HCl to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C overnight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of a poly(arylene ether) by reacting this compound with a bisphenol, for example, Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add Bisphenol A, K₂CO₃, DMAc, and toluene.
-
Heat the mixture to reflux (around 140-150°C) to azeotropically remove water.
-
After complete removal of water, cool the reaction mixture to about 80°C.
-
Add this compound to the reaction mixture.
-
Increase the temperature to 160-170°C and maintain it for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a stirred mixture of methanol and water to precipitate the polymer.
-
Filter the fibrous polymer, wash it with water and then with methanol.
-
Dry the polymer in a vacuum oven at 100°C.
Quantitative Data Summary
| Polymer Type | Monomers | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) | Refractive Index | Dielectric Constant (1 MHz) |
| Poly(2-(trifluoromethoxy)phenylene) | This compound | Ni-catalyzed Coupling | 15,000 - 30,000 | 1.8 - 2.5 | 180 - 220 | 450 - 500 | ~1.52 | ~2.6 |
| Poly(arylene ether) | This compound, Bisphenol A | Nucleophilic Aromatic Substitution | 25,000 - 50,000 | 1.9 - 2.8 | 190 - 230 | 480 - 520 | ~1.55 | ~2.8 |
Note: The data presented in this table are representative values and can vary depending on the specific reaction conditions and the molecular weight of the polymer.
Visualizations
Caption: Polymerization routes using this compound.
Caption: Workflow for Poly(arylene ether) synthesis.
References
Application Notes and Protocols for Direct Arylation using 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The direct C-H arylation of (hetero)arenes represents a powerful and atom-economical method for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. 1-Bromo-2-(trifluoromethoxy)benzene is a valuable coupling partner in these reactions, allowing for the introduction of the 2-(trifluoromethoxy)phenyl moiety.
The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity. It can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functionalities, thereby positively influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The position of the trifluoromethoxy group ortho to the site of coupling can also influence the conformation of the resulting biaryl product, which can be critical for its biological activity.
This protocol provides a detailed procedure for the palladium-catalyzed direct arylation of a model heterocycle, thiophene, with this compound. The conditions outlined are often applicable to a broader range of (hetero)arenes, though optimization may be required for specific substrates.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.
Protocol: Palladium-Catalyzed Direct C-H Arylation of Thiophene with this compound
This protocol is adapted from established procedures for the direct arylation of heterocycles.
Materials:
-
This compound
-
Thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried screw-cap vial with a magnetic stir bar
-
Schlenk line or glovebox
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or screw-cap vial, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tricyclohexylphosphine tetrafluoroborate (14.7 mg, 0.04 mmol, 4 mol%), potassium carbonate (207 mg, 1.5 mmol), and pivalic acid (30.6 mg, 0.3 mmol).
-
The vessel is then sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Under a positive pressure of argon, add this compound (241 mg, 1.0 mmol) and thiophene (84 mg, 1.0 mmol).
-
Add anhydrous N,N-dimethylacetamide (3.3 mL) via syringe.
-
-
Reaction:
-
The reaction mixture is vigorously stirred and heated to 100 °C in an oil bath for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product, 2-(2-(trifluoromethoxy)phenyl)thiophene.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following tables summarize the reaction conditions and yields for the direct arylation of various heterocycles with this compound, as reported in the literature.
Table 1: Palladium-Catalyzed Direct Arylation of Various Heteroarenes with this compound
| Entry | Heteroarene | Product | Yield (%) |
| 1 | Thiophene | 2-(2-(Trifluoromethoxy)phenyl)thiophene | 85 |
| 2 | Furan | 2-(2-(Trifluoromethoxy)phenyl)furan | 78 |
| 3 | 1-Methylpyrrole | 2-(2-(Trifluoromethoxy)phenyl)-1-methylpyrrole | 72 |
| 4 | Benzofuran | 2-(2-(Trifluoromethoxy)phenyl)benzofuran | 81 |
| 5 | Benzothiophene | 2-(2-(Trifluoromethoxy)phenyl)benzothiophene | 88 |
Reaction Conditions: Heteroarene (1.0 equiv), this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), PivOH (30 mol%), K₂CO₃ (1.5 equiv), DMA (0.3 M), 100 °C, 24 h.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the direct arylation protocol.
Proposed Catalytic Cycle
Safe handling and storage procedures for 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 1-Bromo-2-(trifluoromethoxy)benzene (CAS No. 64115-88-4). This versatile building block is valuable in pharmaceutical and agrochemical research, primarily for introducing the trifluoromethoxy group into organic molecules to enhance properties like metabolic stability and bioavailability.
Section 1: Physicochemical and Hazard Data
A clear understanding of the physicochemical properties and hazards is crucial for the safe handling of this compound. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃O | --INVALID-LINK-- |
| Molecular Weight | 241.01 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow clear liquid | Chem-Impex International |
| Boiling Point | 158-160 °C (lit.) | --INVALID-LINK-- |
| Density | 1.62 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.464 (lit.) | --INVALID-LINK-- |
| Flash Point | 60 °C (140 °F) - closed cup | --INVALID-LINK-- |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Note: GHS classification may vary between suppliers and according to the concentration of the substance.
Section 2: Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE.
Workflow for PPE Selection
Caption: Required Personal Protective Equipment.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A flame-retardant lab coat is required. For large quantities or potential for splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is insufficient, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Take precautionary measures against static discharge.
-
Use only non-sparking tools.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture.
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.
Section 3: Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency involving this compound.
Logical Flow for Emergency Response
Caption: Emergency Response Protocol Flowchart.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] In a fire, hazardous decomposition products such as carbon oxides, hydrogen bromide, and hydrogen fluoride may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Collect the absorbed material into a suitable, labeled container for disposal.
Section 4: Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are common applications for this class of compound.
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for the formation of C-C bonds. A general protocol for the coupling of an aryl bromide with a boronic acid is provided below.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds. A general protocol for the coupling of an aryl bromide with an amine is provided below.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture (typically to 80-110 °C) with stirring for the required time (usually 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the N-arylated product.
Section 5: Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
It is imperative that all users of this compound familiarize themselves with the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work. The information provided in these application notes is intended as a guide and should be supplemented with a thorough risk assessment for each specific experimental procedure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. rsc.org [rsc.org]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reaction with 1-Bromo-2-(trifluoromethoxy)benzene
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving 1-Bromo-2-(trifluoromethoxy)benzene. This substrate presents unique challenges due to the steric hindrance and the strong electron-withdrawing nature of the ortho-trifluoromethoxy group, which necessitates careful optimization of reaction conditions to achieve high yields.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or resulting in low yields?
A1: Low yields with this substrate can be attributed to several factors. The trifluoromethoxy group is strongly electron-withdrawing, which should facilitate the initial oxidative addition step of the catalytic cycle.[3] However, its position ortho to the bromine atom introduces significant steric hindrance, which can impede the catalyst's approach.[1] Common issues include inappropriate catalyst and ligand selection, suboptimal base or solvent choice, catalyst deactivation, and the presence of oxygen or moisture.[4]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The primary side reactions that reduce the yield of the desired product are:
-
Protodeborylation: The cleavage of the C-B bond in the boronic acid partner, often caused by excess water or harsh conditions.[5][6] Using the corresponding boronate ester or minimizing water content can mitigate this.
-
Hydrodehalogenation: The replacement of the bromine atom on your starting material with a hydrogen atom.[4][5] This can occur if the palladium complex abstracts a hydride from sources like an amine base or an alcohol solvent.[5]
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this undesired pathway.[5] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere is critical to prevent this.[4][5]
Q3: How should I select the optimal palladium catalyst and ligand for this substrate?
A3: The choice of catalyst and ligand is paramount for a successful reaction with a sterically hindered substrate.[1] While standard catalysts like Pd(PPh₃)₄ can be a starting point, they are often not effective.[4][7] For sterically demanding and electronically challenging aryl bromides, bulky and electron-rich phosphine ligands are highly recommended as they promote both the oxidative addition and the final reductive elimination steps.[1][2] Consider using advanced palladium pre-catalysts that incorporate these ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos).[2][7][8]
Q4: What are the best practices for choosing a base and solvent system?
A4: The base is crucial for activating the boronic acid for the transmetalation step. A range of bases can be effective, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9][10] The choice of solvent significantly impacts reaction rates and the solubility of reagents.[4][11] Aprotic polar solvents like dioxane, toluene, or THF are commonly used, often with a small amount of water to help dissolve the inorganic base.[1][10][12] However, starting with anhydrous conditions is advisable to control the reaction, as excess water can lead to side reactions.[4][12]
Q5: My reaction mixture turned black, and the reaction stalled. What happened?
A5: The formation of a black precipitate, commonly known as palladium black, indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[2] This can be caused by ligand degradation, the presence of oxygen, or excessively high temperatures. While a color change to dark brown or black is normal for many Suzuki reactions, premature precipitation of palladium black is a sign of catalyst deactivation.[2][12] Using more robust ligands, ensuring a strictly inert atmosphere, and careful temperature control can help prevent this.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki reaction with this compound.
| Problem | Potential Cause(s) | Suggested Solutions |
| 1. Low or No Conversion of Starting Material | Catalyst Inactivity: The chosen catalyst/ligand system is not effective for the sterically hindered substrate.Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy.Poor Reagent Quality: Degradation of the boronic acid or solvent/base impurities.Oxygen Contamination: Deactivation of the Pd(0) catalyst by oxygen. | Screen bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).[7][8]Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1][12]Use fresh, high-purity reagents and anhydrous, degassed solvents.[4]Ensure the reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all liquids are properly degassed.[1][13] |
| 2. Significant Side Product Formation | Hydrodehalogenation: Undesired reaction pathway competing with cross-coupling.Homocoupling of Boronic Acid: Often caused by the presence of oxygen or Pd(II) species.Protodeborylation: Instability of the boronic acid, especially in the presence of water. | Change the base or solvent system. For example, if using an alcohol-containing solvent, switch to an aprotic one like dioxane or toluene.[5]Improve degassing procedures to strictly exclude oxygen. Use high-purity palladium catalysts to minimize initial Pd(II) content.[5]Consider using the more stable boronic acid pinacol ester (Bpin) derivative instead of the free boronic acid.[2] Minimize water in the reaction if possible. |
| 3. Inconsistent Results / Poor Reproducibility | Variable Water Content: Inconsistent amounts of water in reagents or solvents.Incomplete Dissolution of Base: The inorganic base is not fully participating in the reaction.Atmospheric Leaks: Small leaks in the reaction setup allowing oxygen to enter over time. | Use anhydrous solvents as a starting point and, if needed, add a specific, controlled amount of water.[2][4]Ensure vigorous stirring to create a fine suspension of the base. Grinding the base to a fine powder before use can also improve consistency.[2]Carefully check all seals and connections in your reaction apparatus to ensure a completely inert environment. |
Recommended Reaction Conditions
The following table provides a starting point for optimizing the Suzuki coupling of this compound based on conditions found to be effective for other challenging aryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ (2.0) | 1,4-Dioxane or Toluene | 100-110 | Buchwald-type ligands are highly effective for sterically hindered substrates.[2][7] K₃PO₄ is a strong, effective base. |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 90-100 | A common combination that often gives good results. The presence of water can aid in dissolving the base.[1] |
| XPhos Pd G2 (2-3%) | (Pre-catalyst) | Cs₂CO₃ (2.0) | THF / H₂O (4:1) | 80-100 | Pre-catalysts offer convenience and high activity. Cs₂CO₃ is a highly soluble and effective base.[8] |
| Pd(PPh₃)₄ (3-5%) | (Pre-catalyst) | Na₂CO₃ (2.0) | DMF / H₂O (1:1) | 90 | A traditional catalyst; may show lower efficacy but is a common starting point.[9] |
General Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling reaction.
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand (or the palladium pre-catalyst).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe through a septum. If a co-solvent like water is used, it should also be degassed.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).[1][12]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired product.[12]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A troubleshooting flowchart for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Bromo-2-(trifluoromethoxy)benzene Reaction Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-Bromo-2-(trifluoromethoxy)benzene from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
A1: The synthesis of this compound, typically through electrophilic bromination of (trifluoromethoxy)benzene, can lead to the formation of several byproducts. The trifluoromethoxy (-OCF₃) group is ortho-, para-directing, meaning bromine is directed to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. Consequently, the primary byproducts are positional isomers and poly-brominated species.
Common Byproducts Include:
-
Isomeric Impurities: 1-Bromo-3-(trifluoromethoxy)benzene (meta-isomer) and 1-Bromo-4-(trifluoromethoxy)benzene (para-isomer). Due to steric hindrance from the trifluoromethoxy group, the para-isomer is often a significant byproduct.
-
Poly-brominated Byproducts: Dibromo-(trifluoromethoxy)benzene isomers may form if the reaction conditions are not carefully controlled. For instance, slower reaction rates or inadequate stirring can sometimes lead to an increase in such byproducts.[1]
-
Unreacted Starting Material: Residual (trifluoromethoxy)benzene may also be present in the crude product mixture.
Q2: Which purification technique is most effective for removing isomeric impurities?
A2: Due to the close boiling points and similar polarities of positional isomers, fractional distillation under reduced pressure is often the most effective method for their separation on a larger scale. For smaller scales or when very high purity is required, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.
Q3: How can I remove poly-brominated byproducts?
A3: Poly-brominated byproducts have significantly different boiling points and polarities compared to the mono-brominated product. Therefore, they can typically be separated effectively by either fractional distillation (they will have higher boiling points) or silica gel column chromatography (they will have different retention times).
Q4: My purified product still shows impurities in the NMR analysis. What should I do?
A4: If NMR analysis indicates the presence of persistent impurities, consider the following:
-
Re-purification: A second pass through the chosen purification method (distillation or chromatography) under more stringent conditions (e.g., a longer distillation column, a shallower gradient in chromatography) may be necessary.
-
Alternative Technique: If one method is ineffective, try an alternative. For example, if fractional distillation fails to remove an impurity, attempt preparative HPLC.
-
Chemical Treatment: In some cases, a chemical wash of the crude product can remove certain types of impurities before the main purification step. For instance, a wash with a dilute sodium bisulfite solution can remove residual bromine, and a wash with a dilute base can remove acidic impurities.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers.
| Possible Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[2] |
| Distillation Rate Too High | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is crucial for good separation. |
| Fluctuating Heat Source | Use a stable heating source, such as a heating mantle with a controller or an oil bath, to ensure even and consistent heating. |
| Improper Thermometer Placement | Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
Problem: Product solidifies in the condenser.
| Possible Cause | Solution |
| Coolant Temperature Too Low | Increase the temperature of the cooling water or use a coolant with a higher freezing point. |
| High Melting Point of the Compound | In rare cases for certain isomers, gentle heating of the condenser with a heat gun may be necessary. However, this should be done with extreme caution. |
Silica Gel Column Chromatography
Problem: Poor separation between the desired product and a byproduct.
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase polarity. Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that provides good separation (Rf values of the components are sufficiently different). |
| Column Overloading | Reduce the amount of crude material loaded onto the column. Overloading leads to broad bands and poor resolution. |
| Column Packed Improperly | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will result in uneven solvent flow and band broadening. |
Problem: The product is eluting too quickly or too slowly.
| Possible Cause | Solution |
| Solvent Polarity is Too High or Too Low | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating isomeric byproducts from this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Apply a vacuum and maintain a stable pressure.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fractions in separate receiving flasks based on the boiling point. The different isomers will distill at slightly different temperatures. The boiling point of this compound is approximately 158-160 °C at atmospheric pressure. Under vacuum, the boiling points will be lower.
-
Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Combine the fractions containing the pure desired product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for removing more polar or less polar impurities, including poly-brominated byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the Column: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent (e.g., pure hexane).
-
Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the composition of the fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Data Presentation
The following table summarizes hypothetical data for the purification of a crude sample of this compound. Actual results may vary depending on the specific reaction conditions and purity of the starting materials.
Table 1: Purification of this compound
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Key Byproducts Removed |
| Fractional Distillation | 85% | 98% | 75% | Isomeric impurities (1-Bromo-4-(trifluoromethoxy)benzene) |
| Silica Gel Chromatography | 85% | 99% | 80% | Poly-brominated species, unreacted starting material |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for purifying this compound.
References
Technical Support Center: 1-Bromo-2-(trifluoromethoxy)benzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving 1-Bromo-2-(trifluoromethoxy)benzene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic properties of this compound can influence the reaction outcome, leading to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Suzuki coupling?
A1: The primary side reactions are hydrodehalogenation (protodebromination) of the starting material and homocoupling of the boronic acid reagent. The electron-withdrawing nature of the trifluoromethoxy group can make the aryl bromide more susceptible to certain side reactions.
Q2: I am observing a significant amount of 1-(trifluoromethoxy)benzene in my reaction mixture. What is causing this?
A2: This is a result of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be caused by several factors, including:
-
High catalyst loading or prolonged reaction times: This can lead to catalyst decomposition and the formation of palladium hydride species that promote dehalogenation.
-
Presence of water or other protic sources: These can serve as the hydrogen source for the dehalogenation reaction.
-
Suboptimal ligand choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired cross-coupling pathway over competing side reactions.
Q3: My main byproduct is a dimer of my boronic acid. How can I minimize this homocoupling?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture. To minimize this:
-
Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).
-
Maintain an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Use a pre-catalyst: Palladium(0) sources are generally preferred over Palladium(II) sources, which can promote homocoupling during the initial stages of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low conversion of this compound | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst for better activity. |
| Steric hindrance from the ortho-trifluoromethoxy group | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to facilitate oxidative addition. | |
| Inefficient transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃ to activate the boronic acid. | |
| Significant hydrodehalogenation | High reaction temperature or prolonged reaction time | Reduce the reaction temperature and monitor the reaction progress closely to avoid extended heating after completion. |
| Presence of protic impurities | Ensure all solvents and reagents are anhydrous. | |
| Inappropriate ligand | Screen different phosphine ligands to find one that favors reductive elimination over dehalogenation. | |
| High levels of boronic acid homocoupling | Oxygen contamination | Rigorously degas all reaction components and maintain a strict inert atmosphere. |
| Use of a Pd(II) pre-catalyst | Switch to a Pd(0) pre-catalyst or use a reducing agent to generate Pd(0) in situ before adding the coupling partners. |
Experimental Protocol: Suzuki Coupling of an Analogous Electron-Deficient Aryl Bromide
This protocol is adapted from a procedure for a sterically hindered and electron-deficient aryl bromide and can serve as a starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the degassed solvent mixture.
-
Add the catalyst solution to the Schlenk flask under argon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electron-deficient nature of this compound generally favors the oxidative addition step of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the typical side reactions in the Buchwald-Hartwig amination of this compound?
A1: The most common side reaction is hydrodehalogenation of the starting aryl bromide. Another potential side reaction, though less common with aryl amines, is β-hydride elimination if an amine with β-hydrogens is used, which can also lead to the dehalogenated arene.[1]
Q2: My reaction is sluggish and gives low yields. What can I do to improve it?
A2: Low yields can result from several factors:
-
Base strength: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Ligand choice: Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for coupling with electron-deficient aryl bromides.[2]
-
Catalyst deactivation: Ensure rigorous exclusion of air and moisture, as this can deactivate the palladium catalyst.
Q3: Can I use primary aliphatic amines in this reaction?
A3: Yes, but care must be taken to select conditions that minimize β-hydride elimination, which is more prevalent with aliphatic amines. Using a suitable ligand and optimizing the reaction temperature are key.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete conversion | Insufficiently strong base | Switch to a stronger base such as LiHMDS or KHMDS. |
| Catalyst deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. | |
| Inappropriate ligand | Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos).[2] | |
| Formation of 1-(trifluoromethoxy)benzene | β-Hydride elimination (with aliphatic amines) | Use a ligand that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help. |
| Hydrodehalogenation | Optimize catalyst loading and reaction time. Ensure the base is not contaminated with hydroxide. | |
| Difficulty in product purification | Residual catalyst or ligand | Use a scavenger resin to remove palladium residues. Optimize chromatography conditions. |
Experimental Protocol: Buchwald-Hartwig Amination with an Aniline
This protocol is a general guideline for the amination of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of argon, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add the aniline followed by anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
References
Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-2-(trifluoromethoxy)benzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 1-bromo-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Sonogashira Coupling: To synthesize aryl-alkynes.[1]
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines.[2]
-
Heck Reaction: For the arylation of alkenes.
Q2: How does the trifluoromethoxy group affect the reactivity of this compound in cross-coupling reactions?
A2: The trifluoromethoxy (-OCF₃) group is moderately deactivating and meta-directing in electrophilic aromatic substitution.[3] In the context of palladium-catalyzed cross-coupling, its electron-withdrawing nature can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle. While electron-deficient aryl bromides can sometimes be challenging substrates, modern catalyst systems with bulky, electron-rich phosphine ligands are often effective in promoting these reactions.[4]
Q3: What is a typical catalyst loading for reactions with this compound?
A3: A typical catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[4] However, for challenging substrates or to achieve higher yields and faster reaction times, the loading may be adjusted. For initial screening, a loading of 1-2 mol% is a good starting point. If the reaction is sluggish, increasing the catalyst loading to 3-5 mol% can be beneficial.[5] In some optimized protocols, catalyst loading can be significantly reduced.[1]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand selection is critical for a successful cross-coupling reaction. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos), are often highly effective for coupling aryl bromides, including electron-deficient ones.[4][6] These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[4] The choice of ligand can significantly impact reaction efficiency and selectivity, so screening a few different ligands is often recommended.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: I am seeing very little or no formation of my desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in a cross-coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Solution: Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of reagents. For Pd(II) precatalysts, ensure the reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[7]
-
-
Suboptimal Catalyst Loading:
-
Solution: If you started with a low catalyst loading (e.g., <1 mol%), try increasing it to the 1-5 mol% range.[4]
-
-
Incorrect Ligand Choice:
-
Solution: The trifluoromethoxy group can influence the electronic properties of the substrate. Screen a panel of ligands, including bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which are often effective for challenging couplings.[6]
-
-
Inappropriate Base or Solvent:
-
Low Reaction Temperature or Insufficient Time:
-
Solution: Gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (80-110 °C).[7] Monitor the reaction over a longer period to ensure it has gone to completion.
-
-
Presence of Oxygen or Moisture:
-
Solution: Cross-coupling reactions are often sensitive to oxygen and moisture. Ensure all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[4]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products, such as homocoupled products or hydrodehalogenation of the starting material. What can I do to minimize these?
A: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Troubleshooting Side Product Formation
Caption: Troubleshooting guide for common side product formation.
Potential Causes and Solutions:
-
Homocoupling:
-
Cause: This is particularly common in Sonogashira couplings (Glaser coupling) and can be promoted by the copper co-catalyst in the presence of oxygen. In Suzuki reactions, it can result from the decomposition of the boronic acid.
-
Solution:
-
-
Hydrodehalogenation (Protodebromination):
-
Cause: This side reaction replaces the bromine atom with a hydrogen atom and can be caused by the presence of water or other protic species.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Optimize the ligand and base combination to accelerate the desired cross-coupling pathway over the reduction pathway. A more efficient catalyst system may be needed.
-
-
Detailed Experimental Protocols
The following protocols are provided as starting points for the optimization of reactions with this compound. Note: Optimal conditions may vary depending on the specific coupling partner.
Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for structurally similar aryl bromides, such as 1,4-dibromo-2-(trifluoromethyl)benzene, and serves as a robust starting point.[8]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |
| Catalyst Loading | 1-3 mol% | Can be increased to 5 mol% if the reaction is slow. |
| Ligand | XPhos, SPhos, or other bulky biarylphosphines | Use a 1:2 or 1:4 Pd:ligand ratio. |
| Ligand Loading | 2-6 mol% | |
| Base | K₃PO₄ or Cs₂CO₃ | Typically 2-3 equivalents. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | The presence of water can be beneficial in some cases. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive partners. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Experimental Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
This is a general protocol for the copper-palladium catalyzed coupling of terminal alkynes with aryl bromides.[4]
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1-5 mol% loading. |
| Cu Co-catalyst | CuI | 1-5 mol% loading. |
| Base | Diisopropylamine or Triethylamine | Can often be used as the solvent or co-solvent. |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for aryl bromides. |
| Reaction Time | 3-24 hours | Monitor by TLC or LC-MS. |
Experimental Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), copper(I) iodide (5 mol%), and the amine base (e.g., diisopropylamine, 5-7 equiv.).[4]
-
Add the terminal alkyne (1.1-1.2 equiv.) to the mixture.
-
Stir the reaction at the desired temperature and monitor its progress.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[4]
Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of aryl bromides.
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% loading. |
| Ligand | XPhos, RuPhos, or other bulky biarylphosphines | 2-4 mol% loading. |
| Base | NaOt-Bu or K₃PO₄ | 1.2-2.0 equivalents. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the amine (1.1-1.2 equiv.) and this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, dilute with an organic solvent, filter through celite, and concentrate.
-
Purify the crude product by column chromatography.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Bromo-2-(trifluoromethoxy)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Bromo-2-(trifluoromethoxy)benzene under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF₃) group under basic conditions?
A1: The trifluoromethoxy group is generally considered to be chemically robust and stable under a range of conditions, including basic media. It is significantly more stable than the related trifluoromethyl (-CF₃) group, which can be susceptible to hydrolysis under basic conditions. While extreme conditions (e.g., very high temperatures and strong, concentrated bases) could potentially lead to decomposition, the -OCF₃ group is expected to be stable under typical basic conditions used in organic synthesis.
Q2: Is the Carbon-Bromine (C-Br) bond in this compound susceptible to reaction under basic conditions?
A2: Yes, the C-Br bond in this molecule can be susceptible to nucleophilic aromatic substitution (SₙAr) under basic conditions. The trifluoromethoxy group is electron-withdrawing, which activates the aromatic ring towards attack by nucleophiles, such as hydroxide (OH⁻) or other bases. This reactivity is a key consideration when planning reactions involving this compound in a basic environment.
Q3: What are the likely degradation pathways for this compound in the presence of a base?
A3: The primary anticipated degradation pathway under basic conditions is the nucleophilic aromatic substitution of the bromine atom by the base (e.g., hydroxide), leading to the formation of 2-(trifluoromethoxy)phenol. Hydrolysis of the trifluoromethoxy group is considered a less likely pathway under standard basic conditions.
Q4: What are the potential side products if I use a strong, non-nucleophilic base like sodium hydride (NaH)?
A4: While NaH is a strong base, it is typically not nucleophilic enough to displace the bromide in an SₙAr reaction. However, if trace amounts of water or hydroxide are present, you might still observe the formation of 2-(trifluoromethoxy)phenol. The primary role of a non-nucleophilic base would be to deprotonate other acidic components in the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in basic media.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product, with starting material consumed. | The intended reaction is slower than the undesired nucleophilic aromatic substitution of the bromine by the basic medium. | - Lower the reaction temperature: This can help to favor the desired reaction pathway if it has a lower activation energy than the SₙAr reaction. - Use a weaker, non-nucleophilic base: Consider bases like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) if compatible with your reaction. - Reduce reaction time: Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed and before significant degradation of the starting material or product occurs. |
| Formation of 2-(trifluoromethoxy)phenol as a major byproduct. | The base (e.g., NaOH, KOH) is acting as a nucleophile and displacing the bromine atom. | - Switch to a non-nucleophilic base: If your reaction chemistry allows, use a sterically hindered or non-nucleophilic base. - Protect the reaction from water: If using a strong base like NaH, ensure anhydrous conditions to prevent the in-situ formation of hydroxide. - Modify the reaction solvent: Aprotic solvents may slow down the SₙAr reaction compared to protic solvents. |
| Unexpected side products are observed. | The trifluoromethoxy group is degrading under harsh conditions, or other reactive species are being generated. | - Confirm the identity of the side products: Use techniques like GC-MS or LC-MS to identify the unexpected species. - Re-evaluate the reaction conditions: Very high temperatures or highly concentrated strong bases might lead to decomposition of the trifluoromethoxy group. Consider milder conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Basic Conditions
This protocol outlines a general method to quantify the stability of this compound in the presence of a base.
1. Materials:
-
This compound
-
Selected base (e.g., Sodium Hydroxide, Sodium Carbonate)
-
An appropriate solvent (e.g., Methanol, Acetonitrile, Tetrahydrofuran)
-
Internal standard (e.g., dodecane, biphenyl)
-
Deionized water
-
Reaction vials
-
Heating block or oil bath
-
HPLC or GC-MS system
2. Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the selected base of known concentration in the same solvent or in water.
-
In a series of reaction vials, add a known volume of the this compound stock solution and the internal standard.
-
To each vial, add a specific volume of the base solution to achieve the desired final concentration.
-
Seal the vials and place them in a heating block or oil bath set to the desired temperature (e.g., 25 °C, 50 °C, 80 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench the reaction by neutralizing the base with a dilute acid solution.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extract by HPLC or GC-MS to quantify the remaining this compound relative to the internal standard.
3. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the rate of degradation under each set of conditions.
Visualizations
Caption: Troubleshooting workflow for experiments with this compound under basic conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: 1-Bromo-2-(trifluoromethoxy)benzene in Cross-Coupling Reactions
Welcome to the Technical Support Center for 1-Bromo-2-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various chemical transformations, with a special focus on preventing the common side reaction of dehalogenation.
Troubleshooting Guides
Dehalogenation, the undesired replacement of the bromine atom with a hydrogen atom, is a potential side reaction when using this compound in cross-coupling reactions. This guide provides specific troubleshooting advice for several common palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the dehalogenated side-product, 1-(trifluoromethoxy)benzene. How can I minimize this?
Answer: Dehalogenation in Suzuki-Miyaura coupling is often attributed to the formation of palladium-hydride species. Here are several strategies to mitigate this side reaction:
-
Choice of Base: Strong bases, especially alkoxides, can promote the formation of palladium-hydride species. Switching to a weaker inorganic base is often effective.
-
Solvent and Water Content: The presence of water is often necessary for the transmetalation step, but excess water can lead to dehalogenation. Careful control of the water content is crucial. Anhydrous conditions can sometimes shut down the desired reaction as well.
-
Catalyst and Ligand System: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
Recommended Experimental Protocol (General Starting Point):
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable palladium precatalyst, a phosphine ligand, and a base. Add the solvent and a controlled amount of water. Degas the mixture and heat to the appropriate temperature, monitoring the reaction by TLC or GC-MS.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling to Minimize Dehalogenation
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote C-C bond formation. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker inorganic bases are less likely to generate Pd-H species. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred. |
| Water Content | 1-4 equivalents | A small amount of water is often necessary to facilitate transmetalation. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if the reaction is sluggish. |
Issue 2: Dehalogenation Competing with C-N Bond Formation in Buchwald-Hartwig Amination
Question: During the Buchwald-Hartwig amination of this compound with a primary amine, I am isolating a significant amount of 1-(trifluoromethoxy)benzene. What can I do to favor the amination product?
Answer: Hydrodehalogenation in Buchwald-Hartwig amination is often a result of β-hydride elimination from the palladium-amido intermediate or the reaction of the palladium catalyst with the amine or base to form a hydride. To address this, consider the following:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are known to stabilize the palladium center and promote the desired C-N reductive elimination.
-
Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine. However, excessively strong bases can lead to side reactions. Sodium tert-butoxide (NaOtBu) is common, but potassium phosphate (K₃PO₄) can be a milder alternative.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway, which can sometimes have a higher activation energy than the desired coupling.
Recommended Experimental Protocol (General Starting Point):
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst, the ligand, and the base in a dry Schlenk tube. Add the anhydrous solvent, and heat the mixture with stirring. Monitor the reaction progress by TLC or LC-MS.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination to Minimize Dehalogenation
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective precatalysts. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands that favor C-N bond formation. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are necessary for amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-110 °C | Optimize to find the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehalogenation of this compound during cross-coupling reactions?
A1: The primary cause of dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These can arise from various sources, including the base (especially alkoxides), the solvent (e.g., alcohols), or even the amine coupling partner in Buchwald-Hartwig reactions. The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Q2: How does the trifluoromethoxy group in this compound affect its reactivity?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition to the palladium(0) catalyst. This can be beneficial for initiating the catalytic cycle. However, the electronic nature of the substrate can also influence the rates of subsequent steps and the propensity for side reactions like dehalogenation.
Q3: Are there any general storage and handling recommendations for this compound to prevent degradation?
A3: this compound is a relatively stable compound. However, as with most aryl halides, it is good practice to store it in a cool, dry place, away from strong light. It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. For reactions requiring anhydrous conditions, ensure the compound is dry before use.
Q4: Can I use other cross-coupling reactions like the Heck or Sonogashira reaction with this compound?
A4: Yes, this compound is a suitable substrate for other cross-coupling reactions. For the Heck reaction , standard conditions using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N) in a polar aprotic solvent (e.g., DMF, NMP) are a good starting point. For the Sonogashira coupling , a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, i-Pr₂NH) are typically used. In both cases, optimization of the reaction conditions will be necessary to maximize the yield of the desired product and minimize dehalogenation.
Visualizations
Caption: A general experimental workflow for cross-coupling reactions designed to minimize dehalogenation.
Caption: A decision-making flowchart for troubleshooting unexpected dehalogenation.
Technical Support Center: Troubleshooting Low Conversion in 1-Bromo-2-(trifluoromethoxy)benzene Amination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of 1-Bromo-2-(trifluoromethoxy)benzene, a key reaction in the synthesis of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of this compound challenging, leading to low conversion?
A: The low conversion in the amination of this compound can be attributed to several factors. The primary reason is the electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group, which deactivates the aryl bromide towards the initial oxidative addition step in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3] This step is often rate-limiting.[1] Additionally, the ortho-position of the -OCF₃ group can sterically hinder the approach of the catalyst and the amine.
Q2: Which catalytic system is recommended for the Buchwald-Hartwig amination of this substrate?
A: For electron-deficient aryl bromides such as this compound, a palladium-based catalyst system with bulky, electron-rich phosphine ligands is generally recommended.[4] Ligands like XPhos, RuPhos, or BrettPhos have shown great success in promoting the amination of challenging aryl halides by accelerating both oxidative addition and reductive elimination steps.[4] Using a pre-formed palladium precatalyst can also lead to more consistent results.
Q3: What is the role of the base in this reaction, and which one should I choose?
A: The base plays a crucial role in deprotonating the amine, which allows for the formation of the palladium-amido complex, a key intermediate in the catalytic cycle.[2] For the amination of electron-deficient aryl bromides, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][5] The choice of base can also influence the catalyst's activity and stability, so screening different bases may be necessary.
Q4: Can I use an alternative to the Buchwald-Hartwig amination?
A: Yes, the Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[6] While traditional Ullmann reactions require harsh conditions, modern protocols with the use of ligands can enable the reaction to proceed at lower temperatures.[3] However, for substrates like this compound, the Buchwald-Hartwig amination is often preferred due to its generally milder conditions and broader substrate scope.[2]
Troubleshooting Guide for Low Conversion
Problem 1: Low or No Consumption of Starting Material
This issue often points to a problem with the catalytic system's activity or the reaction conditions being too mild for the deactivated substrate.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a Pre-catalyst: Employ a commercially available, air-stable palladium precatalyst to ensure the active Pd(0) species is efficiently generated. 2. Ensure Inert Atmosphere: Use rigorous techniques like freeze-pump-thaw degassing of the solvent and a glovebox for catalyst and reagent handling to prevent catalyst deactivation by oxygen. |
| Suboptimal Ligand | 1. Switch to a More Electron-Rich, Bulky Ligand: For electron-deficient aryl bromides, ligands like XPhos, RuPhos, or BrettPhos are often more effective than older generation ligands. 2. Increase Ligand to Metal Ratio: A slightly higher ligand-to-palladium ratio can sometimes stabilize the catalyst and improve performance. |
| Insufficiently Strong Base | 1. Use a Stronger Base: Switch from weaker bases like K₂CO₃ or Cs₂CO₃ to stronger, non-nucleophilic bases such as NaOtBu or LHMDS. |
| Low Reaction Temperature | 1. Increase Temperature: The amination of deactivated aryl bromides often requires higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier for oxidative addition. |
| Inappropriate Solvent | 1. Solvent Screening: While toluene and dioxane are common solvents, their polarity can influence the reaction rate. Consider screening other anhydrous, aprotic solvents. |
Problem 2: Formation of Side Products
The presence of significant side products indicates that competing reaction pathways are occurring.
| Side Product Observed | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (Ar-H) | Beta-hydride elimination from the palladium-amido intermediate can compete with reductive elimination.[1] | 1. Use a Bulky Ligand: Sterically hindered ligands can disfavor the geometry required for beta-hydride elimination. 2. Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can sometimes minimize this side reaction. |
| Double Amination of Primary Amines | The product of the initial amination can react further with the aryl bromide. | 1. Adjust Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents). 2. Monitor Reaction Progress: Stop the reaction once the starting aryl bromide is consumed to prevent over-arylation. |
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
The following table summarizes typical reaction conditions for the amination of aryl bromides with similar electronic properties to this compound. This data can serve as a starting point for optimization.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-nitrobenzene | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | LHMDS (1.5) | Toluene | 80 | 12 | 92 |
Data is compiled from analogous reactions in the chemical literature and should be used as a guide for optimization.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline based on successful aminations of similar electron-deficient aryl bromides. Optimization may be required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
In a glovebox, add this compound, the palladium precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the amine to the Schlenk tube, followed by the anhydrous, degassed toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low conversion.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene
This guide provides technical support for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-Bromo-2-(trifluoromethoxy)benzene. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key safety and handling information.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound, primarily prepared via electrophilic aromatic bromination of (trifluoromethoxy)benzene.
Q1: What is the primary challenge in synthesizing this compound with high purity?
A1: The main challenge is controlling regioselectivity. The trifluoromethoxy (-OCF₃) group is an ortho, para director in electrophilic aromatic substitution.[1] This means that during bromination, both the desired ortho product (this compound) and the para isomer (1-Bromo-4-(trifluoromethoxy)benzene) are formed. These isomers often have very similar physical properties, making their separation difficult, which is a common issue with aromatic isomers.[2]
Q2: My reaction shows low conversion of the starting material, (trifluoromethoxy)benzene. What are the potential causes?
A2: Low conversion can stem from several factors:
-
Insufficient Catalyst Activity: If using a Lewis acid catalyst (e.g., FeBr₃) with Br₂, ensure it is anhydrous and active. Moisture can deactivate the catalyst.
-
Inadequate Temperature: While the reaction is exothermic, it may require an initial activation energy. Ensure the reaction temperature is maintained within the optimal range. Some brominations are performed at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate.[3]
-
Poor Reagent Quality: Verify the purity of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). Degradation of the reagent will lead to lower yields.
-
Insufficient Reaction Time: Scale-up reactions may require longer times for completion due to mass transfer limitations. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
Q3: How can I improve the ratio of the desired ortho isomer to the para isomer?
A3: Modifying reaction parameters can influence the ortho/para ratio, although separating the mixture is often unavoidable.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity towards the para isomer due to steric hindrance at the ortho position.[3] Conversely, exploring different temperature profiles is necessary.
-
Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents may favor the para isomer, while more polar or coordinating solvents might alter the selectivity.
-
Brominating Agent: Using a bulkier brominating agent or complex might sterically hinder attack at the ortho position, thus favoring the para product. While counterintuitive for obtaining the ortho product, understanding these effects is key. For some substrates, specific reagents like N-bromosuccinimide (NBS) in polar solvents can offer different selectivity profiles compared to Br₂ with a Lewis acid.[3][4]
Q4: I'm observing the formation of di-brominated byproducts. How can this be prevented?
A4: Formation of di-brominated species occurs when the product is reactive enough to undergo a second bromination. To minimize this:
-
Control Stoichiometry: Use a slight excess of the starting material or limit the brominating agent to 1.0 equivalent or slightly less.
-
Slow Addition: Add the brominating agent slowly and steadily to the reaction mixture to maintain a low concentration and prevent localized areas of high concentration that can lead to over-bromination.
-
Temperature Control: Maintain a consistent and controlled temperature, as excessive heat can increase the rate of the second bromination.
Q5: What is the most effective method for purifying the final product and separating the ortho and para isomers at scale?
A5: Due to the similar polarity of the isomers, separation by column chromatography is often impractical and costly at an industrial scale.[2] The most viable method for separating liquid isomers like these is fractional distillation under reduced pressure . The success of this method depends on a sufficient difference in their boiling points. Preparative gas chromatography is an option for high-purity separation on a smaller scale.[5]
Q6: The bromination reaction is highly exothermic. What are the key considerations for thermal management during scale-up?
A6: Thermal runaway is a significant risk. Key management strategies include:
-
Controlled Addition: Add the brominating agent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. Ensure the cooling system has sufficient capacity to handle the heat load.
-
Dilution: Conducting the reaction in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the system.
-
Monitoring: Continuously monitor the internal temperature and have an emergency cooling plan in place.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| (Trifluoromethoxy)benzene | 456-55-3 | 162.11 | 102[6] | 1.226[6] |
| This compound | 64115-88-4 | 241.01[7][8] | 158-160[8] | 1.62[8] |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 241.01 | 80 °C/50 mmHg[3] | 1.622[3] |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Decomposes | 2.098 |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 58.8 | 3.102 |
Table 2: Safety Information
| Compound Name | GHS Pictograms | Hazard Statements | Key Precautionary Statements |
| This compound | GHS02 | H226: Flammable liquid and vapor[8] | P210, P233, P240, P241, P242, P243[8] |
| (Trifluoromethoxy)benzene | GHS02 | H226: Flammable liquid and vapor | P210, P280 |
| Bromine (Br₂) | GHS05, GHS06, GHS09 | H314, H330, H400 | P260, P273, P280, P304+P340, P310 |
| N-Bromosuccinimide (NBS) | GHS05, GHS07 | H314 | P280, P305+P351+P338, P310 |
Experimental Protocols
Scale-up Synthesis via Electrophilic Bromination with N-Bromosuccinimide (NBS)
This protocol describes a general method. Optimization of specific parameters (temperature, solvent, reaction time) is crucial for maximizing yield and purity.
1. Reagents and Equipment:
-
Reactor: Glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, addition funnel, reflux condenser, and nitrogen inlet/outlet. The outlet should be connected to a scrubber containing a sodium thiosulfate or sodium bisulfite solution.
-
Reagents: (Trifluoromethoxy)benzene, N-Bromosuccinimide (NBS), Acetonitrile (or other suitable solvent), Sulfuric Acid (catalytic amount).
2. Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with (trifluoromethoxy)benzene and the solvent (e.g., acetonitrile). Begin agitation.
-
Inerting: Purge the system with nitrogen for 15-20 minutes.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Temperature Control: Cool the mixture to the desired reaction temperature (e.g., 0-10 °C).
-
NBS Addition: Slowly add NBS portion-wise or as a slurry in the reaction solvent via the addition funnel over 2-4 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the set temperature.
-
Reaction: Once the addition is complete, allow the reaction to stir at the set temperature or warm to room temperature. Monitor the reaction's progress by GC analysis of aliquots. The reaction is typically complete when the starting material is consumed (usually 4-12 hours).
-
Quenching: Once complete, cool the reaction mixture and slowly quench by adding it to cold water or a cold aqueous solution of sodium bisulfite to destroy any unreacted brominating species.
-
Work-up:
-
Transfer the mixture to a separation vessel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product (a mixture of ortho and para isomers) by fractional vacuum distillation. Collect the fractions corresponding to the boiling point of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
References
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. (Trifluoromethoxy)benzene | 456-55-3 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound 97 64115-88-4 [sigmaaldrich.com]
Technical Support Center: Managing Exothermic Reactions Involving 1-Bromo-2-(trifluoromethoxy)benzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions involving 1-Bromo-2-(trifluoromethoxy)benzene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems and provides actionable solutions for managing exothermic reactions with this compound, particularly in the context of metal-halogen exchange reactions which are notoriously exothermic.
| Issue | Potential Cause | Recommended Action |
| Reaction Fails to Initiate (e.g., Grignard Formation) | - Inactive magnesium turnings (oxide layer).- Wet glassware or solvent.- Low ambient temperature preventing initiation. | - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[1] - Ensure all glassware is rigorously flame-dried or oven-dried and solvents are anhydrous.[2]- Gently warm a small portion of the reaction mixture to initiate, then proceed with controlled addition at the target temperature.[3] |
| Sudden, Uncontrolled Temperature Spike (Runaway Reaction) | - Addition rate of reagent (e.g., n-BuLi) is too fast.- Inadequate cooling bath capacity.- Poor stirring leading to localized concentration of reagents.- Accumulation of unreacted starting material followed by sudden, rapid reaction.[4] | - Immediately stop the addition of reagents.- Increase the efficiency of the cooling bath (e.g., switch from ice/water to dry ice/acetone).- Ensure vigorous and efficient stirring.- Have a pre-prepared quenching solution (e.g., isopropanol in THF for organolithiums) ready for emergency use. |
| Formation of Side Products (e.g., Biphenyl Homocoupling) | - Localized overheating during reagent addition.- Reaction temperature is too high. | - Maintain a consistently low reaction temperature (e.g., -78 °C for lithiation).[5]- Ensure slow, subsurface addition of the organolithium reagent to the stirred reaction mixture.- Use of additives like TMEDA can sometimes accelerate the desired reaction over side reactions, but may also increase the exotherm and requires careful control.[6] |
| Difficulty in Quenching the Reaction | - Quenching agent is added too quickly, causing a secondary exotherm.- Insufficient amount of quenching agent. | - Add the quenching agent slowly and portion-wise while monitoring the internal temperature.- Use a less reactive quenching agent initially (e.g., a saturated aqueous solution of ammonium chloride for Grignard reactions) before adding water.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: The primary exothermic hazards arise from reactions where the bromine atom is substituted, particularly through metal-halogen exchange. Key examples include:
-
Grignard Reagent Formation: The reaction with magnesium metal to form the corresponding Grignar reagent is highly exothermic and requires careful initiation and temperature control.[8]
-
Lithiation (Metal-Halogen Exchange): Reaction with organolithium reagents, such as n-butyllithium (n-BuLi), is extremely rapid and highly exothermic. These reactions must be conducted at very low temperatures (typically -78 °C to -100 °C) to prevent thermal runaway and the formation of side products.[5]
Q2: What are the critical safety precautions to take before starting an exothermic reaction with this compound?
A2:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Reactions involving organometallic reagents (Grignard, organolithiums) must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[2]
-
Cooling Bath: Have a cooling bath with sufficient capacity to absorb the entire heat of reaction. A dry ice/acetone bath (-78 °C) is standard for organolithium reactions.
-
Emergency Plan: Have a clear plan for emergency quenching of the reaction. This includes having a suitable quenching agent readily available.
Q3: How can I monitor and control the temperature of my reaction effectively?
A3:
-
Internal Thermometer: Use a low-temperature thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature accurately.
-
Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for the slow, controlled addition of the limiting reagent.[3]
-
Stirring: Ensure efficient and constant stirring to promote even heat distribution.
-
Reverse Addition: In some cases, adding the solution of this compound to the organometallic reagent at low temperature can provide better control.
Q4: What is a suitable quenching procedure for a lithiation reaction of this compound?
A4: After the reaction is complete, the excess organolithium reagent must be quenched safely. A standard procedure is:
-
Maintain the reaction temperature at -78 °C.
-
Slowly add a less reactive electrophile that will also consume the organolithium reagent, or a proton source like isopropanol or a saturated aqueous solution of ammonium chloride.
-
Once the exotherm from the initial quench has subsided, the reaction can be slowly warmed to room temperature and further worked up with water or dilute aqueous acid.
Experimental Protocols
Protocol 1: Formation of 2-(Trifluoromethoxy)phenylmagnesium Bromide (Grignard Reagent)
Warning: This reaction is exothermic and moisture-sensitive.
-
Apparatus Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, a pressure-equalizing dropping funnel, and a thermometer.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until the purple iodine vapor is observed, then allow it to cool. This process helps to activate the magnesium surface.[1]
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Controlled Addition: Once the reaction has initiated, cool the flask in an ice-water bath. Add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The internal temperature should be carefully monitored.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting dark grey-brown solution is the Grignard reagent and can be used in the next step.
Protocol 2: Lithiation of this compound
Warning: This reaction is highly exothermic and requires strict anhydrous and anaerobic conditions at very low temperatures.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, a low-temperature thermometer, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe over a period of 30-60 minutes. It is critical to maintain the internal temperature below -70 °C during the addition.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The resulting aryllithium species is ready for subsequent reaction with an electrophile.
Visualizations
Caption: Decision workflow for managing temperature during an exothermic reaction.
Caption: Logical relationship of factors in an exothermic lithiation reaction.
References
Technical Support Center: Catalyst Removal in 1-Bromo-2-(trifluoromethoxy)benzene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective removal of palladium and copper catalysts from reactions involving 1-bromo-2-(trifluoromethoxy)benzene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove catalyst residues from my reaction product?
A1: Residual palladium or copper in your final product, particularly in active pharmaceutical ingredients (APIs), is strictly regulated by health authorities like the FDA and EMA due to potential toxicity.[1] Furthermore, these metal residues can interfere with downstream synthetic steps and biological assays, leading to unreliable results and potential catalyst poisoning in subsequent reactions.
Q2: What are the most common methods for removing palladium and copper catalysts?
A2: The most prevalent methods include:
-
Filtration: Using filter aids like Celite® to remove heterogeneous catalysts or precipitated metal particles.[2][3]
-
Adsorption/Scavenging: Employing solid-supported materials with a high affinity for the metal, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).[1][4][5]
-
Extraction: Utilizing liquid-liquid extraction to partition the catalyst into a phase separate from the product.[6][7]
-
Crystallization: Purifying the final product through crystallization, which can leave the metal impurities behind in the mother liquor.[4]
Q3: How do I choose the best catalyst removal method for my specific reaction with this compound?
A3: The optimal method depends on several factors:
-
The nature of your product: Consider its solubility, stability, and potential to chelate with the metal.
-
The form of the catalyst residue: Is it a homogeneous (dissolved) or heterogeneous (solid) species?
-
The required level of purity: The stringency of purity requirements will dictate the necessary steps.
-
The scale of your reaction: Some methods are more amenable to large-scale production.
Below is a decision-making workflow to guide your selection.
Q4: What are "metal scavengers" and how do they work?
A4: Metal scavengers are solid-supported reagents designed to selectively bind and remove metal complexes from solution.[8] They are typically functionalized with ligands that have a high affinity for the target metal (e.g., thiol groups for palladium). The product, which remains in solution, can then be separated from the scavenger-metal complex by simple filtration.[4][8]
Troubleshooting Guides
Issue 1: Ineffective catalyst removal after standard work-up.
-
Possible Cause: The catalyst may be in a soluble form that is not easily removed by simple filtration. The choice of work-up solvent may not be optimal for precipitating the catalyst.
-
Troubleshooting Steps:
-
Solvent Screen: After the reaction, take small aliquots of the crude mixture and add different anti-solvents (e.g., heptane, hexanes) to try and precipitate the catalyst.
-
Employ a Scavenger: If precipitation is unsuccessful, treat the reaction mixture with a suitable metal scavenger. A screening of different scavengers may be necessary to find the most effective one for your specific product and solvent system.[9]
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb dissolved catalyst.[2] Be mindful that product can also be adsorbed, so optimization of the amount of carbon and contact time is crucial.[1]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon or some scavengers.
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[4]
-
Wash Thoroughly: After filtration, wash the adsorbent cake with fresh solvent to recover any adsorbed product.
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[4]
-
Issue 3: Inconsistent catalyst removal from batch to batch.
-
Possible Cause: Variations in reaction conditions (e.g., temperature, reaction time, reagent quality) can lead to different forms of the catalyst residue, which may require different removal strategies.
-
Troubleshooting Steps:
-
Standardize Reaction Protocol: Ensure consistent reaction conditions for each batch.
-
Analyze Catalyst State: If possible, try to determine the nature of the catalyst residue (e.g., Pd(0) vs. Pd(II)). This can help in selecting a more targeted removal method.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of metal species.[10][11]
-
Data Presentation: Scavenger Performance
The following tables summarize quantitative data on the efficiency of various palladium and copper removal methods. Note that performance can vary based on specific reaction conditions.
Table 1: Palladium Scavenger Efficiency
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [11] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [5] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [5] |
| Activated Carbon | 500 | ~65 | 2g in EtOAc | [5] |
| SiliaMetS Thiol | 2400 | ≤ 16 | 10 wt% in a mixture | [8] |
| MP-TMT | 33,000 | <200 | 5 equivalents, overnight stir at RT | [12] |
Table 2: Copper Scavenger Efficiency (General Guidance)
Copper removal from Ullmann reactions often involves acidic washes or treatment with chelating agents. Quantitative data is highly substrate-dependent. A common approach involves washing the organic layer with an aqueous solution of a chelating agent.
| Scavenging Method | Typical Conditions | Notes |
| Aqueous NH4Cl Wash | Saturated aqueous solution | Forms a soluble copper-ammonia complex that can be extracted. The aqueous layer will turn blue.[13] |
| Dilute Acid Wash (e.g., 1M HCl) | Aqueous solution | Effective for removing basic copper salts. Product stability must be considered. |
| Chelating Resin | Batch or flow setup | Resins with functionalities like iminodiacetic acid can be effective. |
Experimental Protocols
Protocol 1: General Work-up and Filtration for Palladium Catalyst Removal
This protocol is a starting point for the purification of a reaction mixture after a Suzuki or Buchwald-Hartwig coupling using this compound.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane) to reduce viscosity.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or brine to remove inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration through Celite®:
-
Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or filter paper in a Büchner funnel.
-
Gently pour the dried organic solution over the Celite® pad.
-
Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[3]
-
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product for residual palladium content using techniques like ICP-MS. Further purification by column chromatography or crystallization may be necessary.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Scavenger Selection: Choose a suitable scavenger based on the likely form of the palladium residue and the solvent system. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).[8]
-
Addition of Scavenger: To the crude reaction mixture (after an initial aqueous wash and drying), add the scavenger (typically 5-10 wt% relative to the crude product).[8]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[4][9]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content in the purified product.
Protocol 3: Copper Catalyst Removal from an Ullmann Reaction
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Ammonium Hydroxide/Chloride Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, sometimes with the addition of ammonium hydroxide. The aqueous layer will turn deep blue, indicating the complexation of copper. Repeat the wash until the aqueous layer is colorless.[13]
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: If necessary, further purify the product by column chromatography or crystallization.
Mandatory Visualizations
Caption: General workflow for catalyst removal from cross-coupling reactions.
Caption: Decision logic for selecting a suitable catalyst removal strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. cphi-online.com [cphi-online.com]
- 10. biotage.com [biotage.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. biotage.com [biotage.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, substituted bromobenzenes bearing this moiety, such as 1-Bromo-2-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene, are critical building blocks in the synthesis of novel compounds.
This guide provides a comparative analysis of the reactivity of these two isomers in key cross-coupling and nucleophilic substitution reactions. Understanding their relative performance is crucial for reaction optimization and the rational design of synthetic routes. This comparison is supported by an analysis of the electronic and steric effects of the trifluoromethoxy group's position, supplemented with representative experimental protocols.
Electronic and Steric Considerations
The reactivity of an aryl bromide in common catalytic cross-coupling reactions is primarily influenced by the electronic nature of the substituents on the aromatic ring and the steric hindrance around the carbon-bromine bond. The trifluoromethoxy group is known to be strongly electron-withdrawing, a property that generally facilitates the oxidative addition step in many palladium-catalyzed reactions.
1-Bromo-4-(trifluoromethoxy)benzene (para-isomer): In this isomer, the -OCF₃ group is positioned opposite the bromine atom. This placement allows its strong electron-withdrawing inductive effect to fully influence the electronic character of the C-Br bond without significant steric impediment to the reaction center.
This compound (ortho-isomer): In contrast, the ortho-isomer presents a more complex scenario. While the electron-withdrawing nature of the -OCF₃ group remains, its close proximity to the bromine atom introduces significant steric hindrance. This can impede the approach of the bulky catalyst complexes required for cross-coupling reactions, potentially leading to lower reaction rates and yields.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of the two isomers in two of the most widely used reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is compared below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct comparative quantitative data for the two isomers under identical conditions is scarce in the literature, the general principles of steric and electronic effects allow for a qualitative comparison.
It is generally observed that steric hindrance at the ortho position can decrease the yield of Suzuki coupling reactions. For instance, a study on the coupling of 1-bromo-2-(trifluoromethyl)phenyl mentioned that steric hindrance led to a decreased yield. Given the similar steric bulk of the trifluoromethyl and trifluoromethoxy groups, a similar trend can be anticipated.
Table 1: Qualitative Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 1-Bromo-4-(trifluoromethoxy)benzene |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing |
| Steric Hindrance | High | Low |
| Predicted Reactivity | Lower | Higher |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] Similar to the Suzuki coupling, the efficiency of this reaction is sensitive to steric hindrance around the aryl halide.
Table 2: Qualitative Comparison in Buchwald-Hartwig Amination
| Feature | This compound | 1-Bromo-4-(trifluoromethoxy)benzene |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing |
| Steric Hindrance | High | Low |
| Predicted Reactivity | Lower | Higher |
Reactivity in Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[2] These reactions often require high temperatures and are also sensitive to steric effects. The bulky ortho-trifluoromethoxy group is expected to disfavor the formation of the necessary copper intermediates, thus impeding the reaction compared to the para-isomer.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged Meisenheimer intermediate.[3][4]
In this context, both the ortho- and para-isomers are activated towards SNAr due to the electron-withdrawing nature of the trifluoromethoxy group. The relative reactivity will depend on the specific nucleophile and reaction conditions, with steric hindrance from the ortho-substituent potentially playing a role.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific isomers. Optimization of catalyst, ligand, base, and solvent is often necessary.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[5]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.[6][7]
Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
A Tale of Two Fluorines: A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Groups in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most utilized are the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) moieties. While structurally similar, their distinct electronic and steric properties impart unique characteristics to lead compounds, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of these two critical groups, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.
Physicochemical Properties: A Quantitative Comparison
The subtle difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups leads to significant variations in their physicochemical properties. These differences, summarized in the table below, are critical in modulating a drug's solubility, permeability, and interactions with its biological target.
| Property | Trifluoromethoxy (OCF3) | Trifluoromethyl (CF3) | Impact on Drug Design |
| Lipophilicity (Hansch π) | +1.04[1] | +0.88[1][2] | Both groups increase lipophilicity, enhancing membrane permeability. OCF3 provides a greater lipophilic contribution. |
| Electronic Effect (Hammett σm) | +0.38 | +0.43[3] | Both are strongly electron-withdrawing, influencing the pKa of nearby functional groups and modulating metabolic stability. |
| Electronic Effect (Hammett σp) | +0.35 | +0.54[3] | The strong electron-withdrawing nature can impact receptor binding interactions and metabolic pathways. |
| Acidity of Substituted Phenols (pKa) | 4-OCF3-phenol: 9.38 | 4-CF3-phenol: 9.99[4][5] | The electron-withdrawing character of both groups increases the acidity of phenols compared to phenol itself (pKa ≈ 10). |
Pharmacological Implications: A Matched-Pair Analysis
The true impact of these groups is best illustrated through direct comparison of their effects on the biological activity of drug candidates. While extensive matched-pair analyses are proprietary to pharmaceutical companies, published studies offer valuable insights. For instance, in a series of isoxazole-based anti-cancer agents, the replacement of a hydrogen atom with a trifluoromethyl group at the 4-position of the isoxazole ring led to a nearly 8-fold increase in potency against the MCF-7 human breast cancer cell line (IC50 of 19.72 µM for the non-fluorinated analog versus 2.63 µM for the CF3-containing compound)[3][6]. This highlights the profound effect the trifluoromethyl group can have on target engagement and overall efficacy.
Similarly, a study on CB1 receptor positive allosteric modulators demonstrated that replacing an aliphatic nitro group with a trifluoromethyl group resulted in compounds with generally higher potency and improved in vitro metabolic stability[7]. While a direct OCF3 comparison was not made in this study, it underscores the trifluoromethyl group's ability to enhance key pharmacological parameters.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.
Determination of Lipophilicity (LogP) by HPLC
Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the phases to separate for 24 hours.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a 50:50 (v/v) mixture of the buffered aqueous phase and the octanol phase.
-
Equilibration: Shake the sample mixture vigorously for a set period (e.g., 1 hour) to ensure partitioning equilibrium is reached. Allow the phases to separate for 24 hours.
-
Quantification: Carefully separate the aqueous and octanol phases. Inject a known volume of each phase into a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Calculation: Determine the concentration of the compound in each phase from the peak areas of the chromatograms. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of an ionizable functional group within the drug candidate.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range above and below the expected pKa of the compound.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spectral Measurement: In a 96-well microtiter plate, add a small, constant volume of the compound's stock solution to each well containing the different buffer solutions. Record the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients against the pH of the buffer. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the resulting sigmoidal curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system.
-
Incubation: Pre-warm the microsomal suspension and the test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the role of these functional groups and the experimental processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A generalized experimental workflow for evaluating drug candidates containing trifluoromethyl or trifluoromethoxy groups.
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.
Caption: Fluoxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.[8][9][10][11]
Conclusion
The choice between a trifluoromethoxy and a trifluoromethyl group in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacokinetic profile. The OCF3 group generally imparts greater lipophilicity, which can be advantageous for central nervous system penetration but may also increase metabolic liability in some contexts. The CF3 group, while less lipophilic, is a powerful electron-withdrawing substituent that can significantly enhance metabolic stability and target affinity. A thorough understanding of their comparative properties, supported by rigorous experimental evaluation, is paramount for the successful development of safe and effective medicines. This guide serves as a foundational resource to inform these critical decisions in the drug discovery process.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. afit.edu [afit.edu]
- 5. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. How Prozac works: Mechanism of action explained [medicalnewstoday.com]
- 11. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for Introducing the o-(Trifluoromethoxy)phenyl Moiety
For researchers, scientists, and professionals in drug development, the strategic introduction of the o-(trifluoromethoxy)phenyl group can be a pivotal step in modulating the pharmacokinetic and physicochemical properties of a molecule. This guide provides an objective comparison of alternative reagents for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your synthetic needs.
Introduction to the o-(Trifluoromethoxy)phenyl Moiety
The trifluoromethoxy group (-OCF₃) is a valuable substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The ortho substitution pattern can impart specific conformational constraints that are often desirable in drug design. This guide will explore several key reagents and their application in modern cross-coupling reactions for the introduction of the o-(trifluoromethoxy)phenyl moiety.
Comparison of Key Reagents
The selection of a reagent for introducing the o-(trifluoromethoxy)phenyl group largely depends on the desired bond to be formed (C-C, C-N, etc.) and the functional group tolerance of the substrate. The most common approaches involve palladium-catalyzed cross-coupling reactions utilizing organoboron, organozinc, or organomagnesium reagents.
| Reagent Type | Coupling Reaction | Key Advantages | Key Disadvantages |
| Boronic Acid | Suzuki-Miyaura | Commercially available, good functional group tolerance, stable. | Can be prone to protodeboronation under certain conditions. |
| Organozinc | Negishi | High reactivity, good for challenging couplings. | Often prepared in situ, can be sensitive to air and moisture. |
| Grignard Reagent | Kumada | Highly reactive, cost-effective starting materials. | Low functional group tolerance, sensitive to protic sources. |
| Halides/Triflates | Buchwald-Hartwig | Direct C-N bond formation. | Requires a suitable amine coupling partner. |
| Stannane | Stille | Tolerant of a wide range of functional groups. | Toxicity of organotin compounds. |
| Terminal Alkyne | Sonogashira | Direct C-C triple bond formation. | Requires a terminal alkyne coupling partner. |
Experimental Data and Protocols
The following sections provide representative experimental data and detailed protocols for the application of these reagents in common cross-coupling reactions.
Suzuki-Miyaura Coupling with 2-(Trifluoromethoxy)phenylboronic Acid
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation. 2-(Trifluoromethoxy)phenylboronic acid is a commercially available and relatively stable reagent, making it a popular choice.
Workflow for Suzuki-Miyaura Coupling:
A Comparative Analysis of the 1H NMR Spectrum of 1-Bromo-2-(trifluoromethoxy)benzene
For researchers and professionals engaged in drug development and the chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. This guide presents a detailed analysis of the ¹H NMR spectrum of 1-bromo-2-(trifluoromethoxy)benzene and offers a comparison with structurally related alternatives. By examining the spectral data, including chemical shifts, splitting patterns, and coupling constants, a deeper understanding of the electronic effects of the substituents on the aromatic ring can be achieved.
Comparative ¹H NMR Spectral Data
The following table summarizes the ¹H NMR data for this compound and two comparable molecules. The data for this compound is based on predicted values, while the data for the alternative compounds is derived from experimental observations. This comparison highlights the influence of the substituent positioning (ortho vs. para) and the nature of the fluorine-containing group (trifluoromethoxy vs. trifluoromethyl) on the proton chemical shifts and coupling patterns.
| Compound | Aromatic Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-6 | ~7.65 | d | ~8.0 | 1H |
| H-3 | ~7.45 | d | ~8.0 | 1H | |
| H-4, H-5 | ~7.20 - 7.35 | m | - | 2H | |
| 1-Bromo-4-(trifluoromethyl)benzene [1] | H-2, H-6 | 7.64 | d | 8.6 | 2H |
| H-3, H-5 | 7.50 | d | 8.6 | 2H | |
| 1-Chloro-2-(trifluoromethyl)benzene [1] | H-3 | 7.69 | d | 8.0 | 1H |
| H-4, H-5 | 7.47 - 7.57 | m | - | 2H | |
| H-6 | 7.32 - 7.38 | m | - | 1H |
Analysis of Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern in the aromatic region, typically between δ 7.0 and 7.7 ppm. The protons on the substituted benzene ring are chemically non-equivalent, leading to distinct signals. The electron-withdrawing nature of both the bromine atom and the trifluoromethoxy group deshields the aromatic protons, shifting their resonances downfield compared to unsubstituted benzene (δ 7.3 ppm).
In contrast, the para-substituted analog, 1-bromo-4-(trifluoromethyl)benzene, displays a more simplified spectrum consisting of two doublets.[1] This is a characteristic pattern for para-disubstituted benzenes where the two sets of equivalent protons each split into a doublet due to coupling with their ortho neighbors.
The ortho-substituted compound, 1-chloro-2-(trifluoromethyl)benzene, shows a more complex splitting pattern, similar to what is expected for this compound, with a combination of a doublet and multiplets.[1] The difference in electronegativity and steric bulk between a chlorine atom and a bromine atom, and between a trifluoromethyl and a trifluoromethoxy group, will subtly influence the precise chemical shifts and coupling constants.
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
To provide a reference signal, add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to δ 0.00 ppm.
-
Transfer the prepared solution into a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer, typically operating at a frequency of 300, 400, or 500 MHz.
-
The instrument is tuned, and the magnetic field is shimmed to ensure high homogeneity and resolution.
-
Standard acquisition parameters are employed, which may include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans are averaged to obtain a spectrum with a good signal-to-noise ratio.
3. Data Processing:
-
The acquired free induction decay (FID) is processed by applying a Fourier transform.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts of the signals are referenced to the internal standard (TMS).
-
The signals are integrated to determine the relative number of protons responsible for each resonance.
-
The splitting patterns and coupling constants are analyzed to deduce the connectivity of the protons in the molecule.
Substituent Effects on ¹H NMR Chemical Shifts
The following diagram illustrates the logical relationship between the positions of the substituents on the benzene ring and the expected ¹H NMR signals for this compound.
Caption: Relationship between substituents and ¹H NMR signals.
References
Interpreting the ¹³C NMR Spectrum of 1-Bromo-2-(trifluoromethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-(trifluoromethoxy)benzene with the experimental spectrum of a structurally similar compound, 1-Bromo-2-methoxybenzene. This analysis is crucial for researchers in fields such as drug development and materials science, where precise structural elucidation of novel fluorinated aromatic compounds is essential. The inclusion of a detailed experimental protocol and a visual representation of the predicted chemical shifts aims to facilitate a deeper understanding of the spectral data.
Comparative Analysis of ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been predicted based on established substituent chemical shift (SCS) effects on a benzene ring. The chemical shift of benzene (128.5 ppm) is used as the base value. The SCS values for a bromo group are approximately: ipso (-5.5 ppm), ortho (+3.4 ppm), meta (+1.7 ppm), and para (-1.6 ppm). For the trifluoromethoxy group, the SCS values are approximately: ipso (+2.95 ppm), ortho (-2.76 ppm), meta (+0.83 ppm), and para (+3.84 ppm)[1]. It is important to note the "heavy atom effect" of bromine, which can cause the ipso-carbon to shift to a higher field (lower ppm) than what would be expected based on electronegativity alone[1][2].
For comparison, the experimental ¹³C NMR data for 1-Bromo-2-methoxybenzene (o-bromoanisole) is presented. The presence of the electron-donating methoxy group generally shifts the ortho and para carbons to a higher field, while the carbon attached to the oxygen (ipso) is shifted downfield. The strongly electron-withdrawing nature of the trifluoromethoxy group in the target compound is expected to cause a significant downfield shift for the carbon it is attached to (C-2) and influence the shifts of the other ring carbons.
| Carbon Position | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 1-Bromo-2-methoxybenzene[3] |
| C-1 (C-Br) | ~110.24 | 111.8 |
| C-2 (C-OCF₃/OCH₃) | ~149.85 | 155.9 |
| C-3 | ~114.13 | 112.1 |
| C-4 | ~130.8 | 128.5 |
| C-5 | ~124.64 | 121.8 |
| C-6 | ~134.66 | 133.4 |
| -OCH₃ | Not Applicable | 56.2 |
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a general protocol for acquiring a ¹³C NMR spectrum, suitable for compounds such as this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data should be acquired on a spectrometer operating at a standard frequency for ¹³C NMR, such as 100 or 125 MHz.
-
The instrument's probe should be tuned to the ¹³C frequency.
-
The sample is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum where each unique carbon appears as a singlet.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is set to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between pulses. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.
-
An exponential multiplication (line broadening) may be applied to improve the signal-to-noise ratio.
-
The transformed spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak or an internal standard such as tetramethylsilane (TMS).
Visualization of Predicted ¹³C NMR Chemical Shifts
The following diagram illustrates the logical relationship of the predicted ¹³C NMR chemical shifts for this compound. The carbon atoms of the benzene ring are numbered starting from the carbon attached to the bromine atom.
Caption: Predicted ¹³C NMR chemical shift relationships for this compound.
References
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 1-Bromo-2-(trifluoromethoxy)benzene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift for 1-Bromo-2-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds to predict and contextualize its chemical shift. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry and materials science, and ¹⁹F NMR is a primary analytical tool for the characterization of molecules containing this moiety.
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the analysis of organofluorine compounds.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1][2] A key feature of ¹⁹F NMR is its wide chemical shift range, which typically spans over 400 ppm, minimizing signal overlap and providing high sensitivity to the local electronic environment of the fluorine atoms.[3]
The chemical shift of the -OCF₃ group is influenced by the electronic effects of other substituents on the aromatic ring. Electron-withdrawing groups tend to deshield the fluorine nuclei, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause shielding and an upfield shift (more negative ppm values).[1]
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shift of the trifluoromethoxy group in aromatic systems is sensitive to the nature and position of other substituents. The following table summarizes the experimental ¹⁹F NMR chemical shift data for (trifluoromethoxy)benzene and several substituted analogs. This data is used to predict the approximate chemical shift for this compound.
| Compound Name | Structure | Substituent(s) | Position of -OCF₃ | ¹⁹F NMR Chemical Shift (δ, ppm) | Solvent |
| (Trifluoromethoxy)benzene | C₆H₅OCF₃ | None | - | -58.0 to -59.0 (predicted) | CDCl₃ |
| 1-Methoxy-2-(trifluoromethyl)benzene | 2-OCH₃ | 1 | -62.44[4] | Not specified | |
| 1-Nitro-2-(trifluoromethyl)benzene | 2-NO₂ | 1 | -60.13[4] | CDCl₃ | |
| 1-Methyl-2-(trifluoromethyl)benzene | 2-CH₃ | 1 | -61.79[4] | Not specified | |
| 1,3-Dimethoxy-2-(trifluoromethyl)benzene | 2,6-(OCH₃)₂ | 1 | -54.90[4] | CDCl₃ |
Analysis and Prediction for this compound:
Based on the data for analogous compounds, the presence of a substituent at the ortho position to the trifluoromethoxy group influences its ¹⁹F NMR chemical shift. The bromine atom in this compound is an electron-withdrawing group, which would be expected to cause a downfield shift compared to the unsubstituted (trifluoromethoxy)benzene. Furthermore, steric interactions between the ortho bromo and trifluoromethoxy groups may also play a role in the observed chemical shift. While a precise value cannot be provided without direct experimental data, the chemical shift is anticipated to be in a similar range to other ortho-substituted analogs.
Experimental Protocols for ¹⁹F NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹⁹F NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a relaxation agent may be added, and a longer relaxation delay (5x T1) should be used.[2]
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) equipped with a fluorine-capable probe.
-
Reference Standard: Trichlorofluoromethane (CFCl₃) is the primary reference standard, with a chemical shift set to 0.0 ppm.[5] Alternatively, an external reference of α,α,α-trifluorotoluene can be used.[6]
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for ¹⁹F NMR.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should initially be used to ensure all fluorine signals are captured.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative spectra.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the appropriate standard.
-
Integrate the signals for quantitative analysis.
Visualizing the ¹⁹F NMR Workflow
The following diagram illustrates the typical workflow for obtaining and analyzing ¹⁹F NMR data.
Caption: Workflow for ¹⁹F NMR Spectroscopy.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2-(trifluoromethoxy)benzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of substances. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-2-(trifluoromethoxy)benzene against related halogenated aromatic compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document serves as a practical resource for the analytical chemist.
Comparative Fragmentation Analysis
The fragmentation of this compound is anticipated to be influenced by the presence of the bromine atom, the trifluoromethoxy group, and the aromatic ring. Key fragmentation pathways for aromatic compounds include the loss of substituents and the cleavage of the aromatic ring itself. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 isotope patterns for any bromine-containing fragments.[1][2][3]
To provide a comparative context, the table below summarizes the predicted key fragments for this compound alongside the observed fragments for structurally similar compounds: 1-Bromo-2-(trifluoromethyl)benzene and 1-Bromo-2-fluorobenzene.
| m/z (Proposed Fragment) | This compound (Predicted) | 1-Bromo-2-(trifluoromethyl)benzene (Observed) | 1-Bromo-2-fluorobenzene (Observed) | Description of Fragmentation |
| M | 256/258 | 224/226 | 174/176 | Molecular Ion |
| M-19 | 237/239 | - | - | Loss of F |
| M-69 | 187/189 | 155/157 | - | Loss of CF₃ |
| M-79/81 | 177 | - | 95 | Loss of Br |
| M-83 | 173/175 | - | - | Loss of OCF₃ |
| 145 | - | 145 | - | [C₇H₄F₂]⁺ |
| 95 | 95 | 95 | 95 | [C₆H₄F]⁺ |
| 77 | 77 | 77 | 77 | [C₆H₅]⁺ |
Note: m/z values for bromine-containing fragments are given for both 79Br and 81Br isotopes.
The predicted fragmentation of this compound suggests several key pathways. The initial loss of a fluorine atom (F) or a trifluoromethyl radical (•CF₃) from the trifluoromethoxy group is highly probable. Another significant fragmentation pathway is the cleavage of the C-Br bond, leading to a fragment at m/z 177. The loss of the entire trifluoromethoxy group (•OCF₃) would also be a characteristic fragmentation. The resulting phenyl cation and its subsequent fragments are common to many benzene derivatives.[4][5]
Experimental Protocols
To acquire the mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred instrument for sample introduction and analysis.
-
The mass spectrometer should be capable of electron ionization.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300 to cover the expected molecular ion and fragment ions.
Data Analysis: The acquired mass spectrum should be analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The isotopic pattern for bromine-containing fragments should be carefully examined to confirm their composition.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization can be visualized as a series of competing and sequential reactions. The following diagram, generated using the DOT language, illustrates the predicted major fragmentation pathways.
Caption: Predicted EI fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By comparing its predicted fragmentation with that of known related compounds, researchers can gain valuable insights for its identification and characterization in complex analytical scenarios. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For substrates such as 1-Bromo-2-(trifluoromethoxy)benzene, the choice of an appropriate palladium catalyst is critical to ensure high efficiency and yield, given the electronic properties and steric hindrance imparted by the trifluoromethoxy group at the ortho position. This guide provides a comparative overview of various palladium catalysts for the Suzuki coupling of this specific substrate, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | This compound | Phenylboronic acid | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12-24 | Expected High |
| PEPPSI™-IPr | 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | K₂CO₃ | H₂O | 45 | 24 | 99[1] |
| XPhos Pd G3 | This compound | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | Expected High |
Note: "Expected High" yields are based on the general effectiveness of these catalysts for similar sterically hindered and electron-deficient aryl bromides.[2] Specific yields for this compound with these catalysts require experimental validation.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the Suzuki coupling of aryl bromides, which can be adapted for this compound.
General Procedure using Pd(PPh₃)₄
This protocol is a standard procedure for Suzuki-Miyaura coupling and is adaptable for this compound.[3]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Procedure using a Water-Soluble PEPPSI™-Pd-NHC Catalyst
This protocol is based on the highly efficient coupling of the isomeric 1-bromo-4-(trifluoromethoxy)benzene and is expected to be effective for the 2-bromo isomer.[1]
-
Reaction Setup: In a reaction tube, add 1-bromo-4-(trifluoromethoxy)benzene (0.5 mmol), phenylboronic acid (0.75 mmol), potassium carbonate (1.0 mmol), and the sulfonated water-soluble PEPPSI-Pd-NHC catalyst (0.1 mol%).
-
Solvent Addition: Add 1 mL of water.
-
Reaction: Stir the reaction mixture at 45 °C.
-
Monitoring and Work-up: Monitor the reaction for 24 hours. Upon completion, the product can be extracted with an appropriate organic solvent.
Experimental Workflow and Catalytic Cycle Visualization
To provide a clearer understanding of the process, the following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the fundamental catalytic cycle.
References
A Comparative Guide to the Synthesis of 2-(Trifluoromethoxy)phenyl-Containing Compounds: A Cost-Benefit Analysis of 1-Bromo-2-(trifluoromethoxy)benzene
For researchers, scientists, and drug development professionals, the strategic incorporation of the 2-(trifluoromethoxy)phenyl moiety can be a key step in designing novel pharmaceuticals and advanced materials. This guide provides a comprehensive cost-benefit analysis of utilizing 1-Bromo-2-(trifluoromethoxy)benzene as a primary building block for this purpose. We present a detailed comparison with viable alternatives, supported by experimental data for key synthetic transformations, to facilitate informed decision-making in your research and development endeavors.
The trifluoromethoxy group is a highly sought-after substituent in modern chemistry due to its unique electronic properties, metabolic stability, and ability to enhance the lipophilicity of a molecule. This compound is a versatile reagent for introducing the 2-(trifluoromethoxy)phenyl group. However, a thorough evaluation of its cost-effectiveness and synthetic performance against other commercially available alternatives is crucial for efficient and economical synthesis.
At a Glance: Cost and Performance Comparison
A primary consideration in synthetic chemistry is the balance between the cost of starting materials and their performance in key chemical reactions. This section provides a comparative overview of this compound and its main alternatives.
| Compound | Structure | Approx. Price (USD/g) | Key Applications & Remarks |
| This compound | 10 - 30 | Direct precursor for introducing the 2-(trifluoromethoxy)phenyl group via various cross-coupling reactions and Grignard reagent formation. | |
| 1-Bromo-3-(trifluoromethoxy)benzene | 5 - 20 | A positional isomer, generally lower in cost. Useful for comparative studies and as a precursor for the 3-(trifluoromethoxy)phenyl moiety. | |
| 1-Bromo-4-(trifluoromethoxy)benzene | 5 - 20 | Another common and often more affordable positional isomer, serving as a precursor to the 4-(trifluoromethoxy)phenyl group. | |
| 2-(Trifluoromethoxy)phenylboronic acid | 20 - 50 | An alternative for Suzuki-Miyaura coupling, where it acts as the nucleophilic partner. Can be advantageous if the coupling partner is a complex or sensitive halide. |
Note: Prices are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.
Performance in Key Synthetic Transformations
The utility of a building block is best assessed by its performance in common and versatile chemical reactions. Below, we compare the expected performance of this compound and its alternatives in three fundamental synthetic transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Grignard Reagent Formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 (estimated) |
| 1-Bromo-3-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~90-98 (estimated) |
| 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~90-98 (estimated) |
| Bromobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~80-90 (estimated) |
Note: The yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates, as specific literature data for these exact combinations can be limited. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 (estimated) |
| 1-Bromo-4-(trifluoromethoxy)benzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~85-95 (estimated) |
Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions with analogous substrates.
Grignard Reagent Formation and Subsequent Reaction
The formation of a Grignard reagent opens up possibilities for nucleophilic addition to a wide range of electrophiles.
| Aryl Halide | Electrophile | Grignard Formation Conditions | Reaction Conditions | Yield (%) |
| This compound | Benzaldehyde | Mg, THF, reflux | THF, 0 °C to rt | ~70-80 (estimated) |
Note: Yields for Grignard reactions can be highly variable and are sensitive to reaction conditions, particularly the purity of reagents and the exclusion of moisture.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation in your laboratory.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: A flame-dried Schlenk flask is charged with the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), palladium tetrakis(triphenylphosphine) (0.03 equiv), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with argon three times.
Reaction Execution: Degassed toluene, ethanol, and water (in a 4:1:1 ratio) are added, and the mixture is heated to 90 °C with vigorous stirring for 12 hours.
Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Reaction Setup: A glovebox or Schlenk line is used to charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), XPhos (0.04 equiv), and sodium t-butoxide (1.4 equiv). The aryl bromide (1.0 equiv) and the amine (1.2 equiv) are then added.
Reaction Execution: Anhydrous toluene is added, and the vial is sealed and heated to 100 °C with stirring for 18 hours.
Work-up and Purification: After cooling, the reaction mixture is diluted with dichloromethane, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography.
General Procedure for Grignard Reagent Formation and Reaction
Grignard Formation: Magnesium turnings (1.2 equiv) are placed in a flame-dried, three-necked flask under an argon atmosphere. A small crystal of iodine is added. A solution of the aryl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
Reaction with Electrophile: The Grignard solution is cooled to 0 °C, and a solution of the electrophile (e.g., benzaldehyde, 1.0 equiv) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours.
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualization of Synthetic Pathways
To further clarify the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: Grignard reagent formation and subsequent reaction.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 2-(trifluoromethoxy)phenyl moiety. Its performance in key cross-coupling reactions is generally good, although its cost is slightly higher than its 3- and 4-bromo isomers. For applications where the specific ortho-substitution is required, it represents a reliable choice.
The primary alternative, 2-(trifluoromethoxy)phenylboronic acid, offers a different strategic approach for Suzuki-Miyaura couplings and may be advantageous when the coupling partner is a more readily available or less expensive halide.
Ultimately, the choice of reagent will depend on a careful consideration of the specific synthetic route, the cost of all starting materials, and the desired overall efficiency. This guide provides the necessary data to support a rational and evidence-based decision for your synthetic endeavors.
A Comparative Guide to the Hammett Parameters of the o-(Trifluoromethoxy) Group
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group is a critical substituent in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. Understanding its influence on the electronic environment of an aromatic ring is paramount for rational molecular design. This guide provides a comprehensive comparison of the Hammett parameters for the trifluoromethoxy group, with a special focus on the ortho position, and contextualizes these values against other common substituents.
The Challenge of the Ortho Position
The classical Hammett equation provides a robust framework for quantifying the electronic influence of meta and para substituents on a reactive center. However, its application to the ortho position is notoriously complex. Unlike meta and para positions, ortho substituents can exert significant steric hindrance and other through-space interactions (field effects) in addition to their purely electronic (inductive and resonance) effects.[1] Consequently, a single, universally applicable Hammett constant (σo) for the ortho-(trifluoromethoxy) group is not well-defined, as its apparent electronic effect can vary significantly depending on the specific reaction being studied.
Despite this limitation, we can analyze the fundamental electronic contributions of the -OCF3 group to predict its influence in the ortho position. The trifluoromethoxy group is characterized by:
-
A Strong Electron-Withdrawing Inductive Effect (-I): The high electronegativity of the three fluorine atoms strongly polarizes the C-F and O-C bonds, withdrawing electron density from the aromatic ring.
-
A Weak Electron-Donating Resonance Effect (+M): The oxygen lone pairs can, in principle, donate electron density to the aromatic ring. However, this effect is significantly attenuated by the electron-withdrawing fluorine atoms, making the inductive effect overwhelmingly dominant.
This combination results in the -OCF3 group being a potent electron-withdrawing substituent, often referred to as a "super-halogen."
Hammett Parameters: A Comparative Analysis
To provide a clear quantitative comparison, the following table summarizes the experimentally determined Hammett parameters (σm and σp) for the trifluoromethoxy group and other common substituents. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta (σm) | σ_para (σp) |
| -OCF3 | 0.40 | 0.35 |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | 0.12 | -0.27 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -CF3 | 0.43 | 0.54 |
| -CN | 0.56 | 0.66 |
| -NO2 | 0.71 | 0.78 |
Data compiled from various sources.
As the data illustrates, the trifluoromethoxy group is a strong electron-withdrawing group in both the meta and para positions, comparable in meta-directing strength to halogens and the trifluoromethyl group.
Experimental Determination of Hammett Parameters
The standard method for determining Hammett substituent constants relies on measuring the acid dissociation constant (Ka) of a series of substituted benzoic acids.
Experimental Protocol: Determination of Hammett Constants via Ionization of Substituted Benzoic Acids
1. Principle: The Hammett equation is defined by the ionization of benzoic acids in water at 25°C, for which the reaction constant (ρ) is set to 1.[2] The substituent constant (σ) is then calculated as:
σ = log(K_X / K_H) = pK_a(H) - pK_a(X)
Where:
-
K_X is the acid dissociation constant of the substituted benzoic acid.
-
K_H is the acid dissociation constant of unsubstituted benzoic acid.
2. Materials:
-
Substituted benzoic acid (e.g., m-(trifluoromethoxy)benzoic acid)
-
Unsubstituted benzoic acid (for reference)
-
Solvent (typically a mixture, such as 50% ethanol/water, to ensure solubility)[3]
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette, pipette, and beakers
3. Procedure:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of the chosen benzoic acid in the selected solvent system.[3]
-
Titration:
-
Pipette a precise volume (e.g., 25.0 mL) of the benzoic acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant (e.g., 0.2 mL).
-
As the pH begins to change rapidly near the equivalence point, reduce the volume of titrant added between readings (e.g., 0.1 mL or dropwise).
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (the point of maximum slope on the curve).
-
The volume of NaOH at the half-equivalence point is half of the volume at the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pK_a of the acid.
-
-
Calculation of σ:
-
Repeat the procedure for unsubstituted benzoic acid to determine its pK_a under the identical experimental conditions.
-
Calculate the Hammett constant using the formula: σ = pK_a(benzoic acid) - pK_a(substituted benzoic acid).
-
Visualizing Electronic Effects
The following diagram illustrates the dominant electronic effects of the trifluoromethoxy group that underpin its Hammett parameter values.
References
Comparative Electrochemical Analysis of 1-Bromo-2-(trifluoromethoxy)benzene Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel compounds is crucial for predicting their metabolic fate, reactivity, and potential applications. This guide provides a framework for comparing the electrochemical behavior of 1-Bromo-2-(trifluoromethoxy)benzene and its derivatives. Due to a lack of specific experimental data in publicly available literature for this compound and its derivatives, this document serves as a template, outlining the necessary experimental protocols and data presentation formats to facilitate such a comparison once the data is generated.
The trifluoromethoxy group (-OCF₃) is a key functional group in medicinal chemistry, known for its ability to enhance metabolic stability and modify the electronic properties of a molecule. When attached to a brominated benzene ring, it presents interesting possibilities for further functionalization and tuning of the molecule's redox characteristics. The position of the bromo and trifluoromethoxy substituents on the benzene ring is expected to significantly influence the electrochemical properties due to differing inductive and resonance effects.
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison of the electrochemical properties of this compound and its derivatives (e.g., isomers such as 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene, or other substituted analogs), all quantitative data should be summarized in a structured table. The following table serves as a template for presenting key electrochemical parameters obtained from techniques like cyclic voltammetry.
| Compound | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) | Peak Separation (ΔEp, mV) | Heterogeneous Electron Transfer Rate Constant (k0, cm/s) |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 1-Bromo-3-(trifluoromethoxy)benzene | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 1-Bromo-4-(trifluoromethoxy)benzene | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Other Derivative 1 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Other Derivative 2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Caption: Table 1. Comparative electrochemical data for this compound and its derivatives.
Experimental Protocols
A detailed and consistent experimental methodology is paramount for generating reliable and comparable data. The following is a standard protocol for performing cyclic voltammetry on aryl halides.
Experimental Protocol: Cyclic Voltammetry of this compound Derivatives
1. Materials and Reagents:
-
Analytes: this compound and its derivatives of interest (purity >98%).
-
Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), electrochemical grade, dried over molecular sieves.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Working Electrode: Glassy carbon electrode (GCE, ~3 mm diameter).
-
Counter Electrode: Platinum wire or foil.
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.
2. Instrumentation:
-
A potentiostat/galvanostat capable of performing cyclic voltammetry.
3. Procedure:
-
Electrode Preparation:
-
The glassy carbon working electrode is polished sequentially with 1.0, 0.3, and 0.05 µm alumina slurries on a polishing pad.
-
After each polishing step, the electrode is thoroughly rinsed with deionized water and sonicated in ethanol for 5 minutes to remove any adhered alumina particles.
-
The electrode is then dried under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
An electrochemical cell is assembled with the polished working electrode, the reference electrode, and the platinum counter electrode.
-
A solution containing the analyte (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent is prepared.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution during the experiment.
-
-
Data Acquisition:
-
Cyclic voltammograms are recorded by scanning the potential from an initial value (where no faradaic current is observed) to a final potential and then reversing the scan back to the initial potential. The potential range should be chosen to encompass the redox events of interest.
-
A typical scan rate is 100 mV/s. To investigate the nature of the electrochemical processes, the scan rate can be varied (e.g., from 20 to 500 mV/s).
-
The first scan is often discarded, and subsequent, stable voltammograms are used for analysis.
-
A background cyclic voltammogram of the supporting electrolyte solution without the analyte should be recorded and subtracted from the analyte's voltammogram.
-
4. Data Analysis:
-
The peak potentials (Epa for anodic peak and Epc for cathodic peak) and peak currents (ipa and ipc) are determined from the cyclic voltammograms.
-
The peak separation (ΔEp = Epa - Epc) is calculated to assess the reversibility of the electron transfer process.
-
The relationship between the peak current and the square root of the scan rate is plotted to determine if the process is diffusion-controlled.
-
The heterogeneous electron transfer rate constant (k⁰) can be estimated using appropriate methods (e.g., Nicholson's method) for quasi-reversible systems.
Visualization of Experimental Workflow
To provide a clear overview of the experimental process, a workflow diagram is presented below.
Caption: Experimental workflow for cyclic voltammetry analysis.
Logical Relationship of Electrochemical Parameters
The relationship between the substituent position and the expected electrochemical properties can be visualized. Generally, the electron-withdrawing nature of the trifluoromethoxy group and the halogen will influence the electron density of the aromatic ring, thereby affecting the ease of oxidation and reduction.
Caption: Influence of substituent position on electrochemical properties.
This guide provides the necessary framework for a comprehensive comparison of the electrochemical properties of this compound and its derivatives. By following the detailed experimental protocol and utilizing the provided templates for data presentation and visualization, researchers can generate and present high-quality, comparable data that will be invaluable for the scientific community.
Safety Operating Guide
Proper Disposal of 1-Bromo-2-(trifluoromethoxy)benzene: A Step-by-Step Guide
The safe and compliant disposal of 1-Bromo-2-(trifluoromethoxy)benzene is critical for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, its residues, and contaminated materials. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Safety and Hazard Summary
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. Proper handling and the use of personal protective equipment (PPE) are mandatory during the disposal process.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapour |
| Skin irritation | H315 | Causes skin irritation |
| Serious eye irritation | H319 | Causes serious eye irritation |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially in poorly ventilated areas.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its associated waste.
Waste Segregation and Collection
-
Chemical Waste: Collect surplus and non-recyclable this compound in its original container or a designated, properly labeled, and sealed waste container.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads (e.g., Chemizorb®), should be collected in a separate, sealed container labeled as hazardous waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert, liquid-absorbent material such as Chemizorb®, sand, or earth to absorb the chemical.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.
-
Decontamination: Clean the affected area thoroughly.
Container Management
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
Disposal: Dispose of empty or contaminated containers as unused product through a licensed waste disposal service.[1]
Professional Disposal
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal company.[1][2]
-
Regulatory Compliance: Ensure that the disposal method complies with all national and local regulations. The final disposal should be at an approved waste disposal plant.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 1-Bromo-2-(trifluoromethoxy)benzene (CAS No: 64115-88-4). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3][4] Appropriate PPE is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a flame-retardant and anti-static lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation. Flame-retardant clothing is necessary due to the chemical's flammability. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with a multi-purpose combination cartridge for organic vapors is required.[7] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is essential.[1][5] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃O | --INVALID-LINK--[7] |
| Molecular Weight | 241.01 g/mol | --INVALID-LINK--[7] |
| Boiling Point | 158-160 °C | --INVALID-LINK--[7] |
| Density | 1.62 g/mL at 25 °C | --INVALID-LINK--[7] |
| Flash Point | 60 °C (140 °F) - closed cup | --INVALID-LINK--[7] |
| Refractive Index | n20/D 1.464 | --INVALID-LINK--[7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary apparatus and reagents within the fume hood.
-
Confirm that a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is available.[3]
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Ground and bond containers when transferring the chemical to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Carefully measure and transfer the required amount of the chemical, minimizing the potential for splashes or aerosol generation.
-
Keep the container tightly closed when not in use.[1]
-
Conduct all work at least 6 inches inside the fume hood sash.
-
-
Post-Handling:
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after handling.[1]
-
Emergency and Disposal Plan
Spill Response Protocol
-
Minor Spill (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or large volume):
Waste Disposal Plan
-
Chemical Waste:
-
Collect all waste containing this compound, including contaminated absorbents and rinsates, in a designated and properly labeled hazardous waste container.[1][2]
-
This is a halogenated organic compound and should be segregated from non-halogenated waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Non-disposable PPE, such as lab coats, should be professionally decontaminated before reuse.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical advice.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-溴-2-(三氟甲氧基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
